Clofarabine-5'-diphosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H13ClFN5O9P2 |
|---|---|
Molecular Weight |
463.64 g/mol |
IUPAC Name |
[(3R,4S)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H13ClFN5O9P2/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(18)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-4,6,9,18H,1H2,(H,22,23)(H2,13,15,16)(H2,19,20,21)/t3?,4-,6+,9?/m0/s1 |
InChI Key |
TXRYLIWLMZYNDG-ALMVFVDWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Clofarabine-5'-diphosphate: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is a potent antineoplastic agent with established efficacy in the treatment of hematological malignancies, particularly in pediatric acute lymphoblastic leukemia. Its cytotoxic effects are mediated through a multi-faceted mechanism of action that primarily targets DNA synthesis and repair. Upon cellular uptake, clofarabine is phosphorylated to its active diphosphate (B83284) and triphosphate metabolites, with clofarabine-5'-diphosphate (ClFDP) playing a crucial and distinct role in the drug's overall efficacy. This technical guide provides an in-depth exploration of the mechanism of action of this compound and its triphosphate counterpart, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action
The anticancer activity of clofarabine is initiated by its intracellular phosphorylation, a process catalyzed by deoxycytidine kinase to form clofarabine-5'-monophosphate, which is subsequently converted to the diphosphate (ClFDP) and triphosphate (ClFTP) forms.[1] Both the diphosphate and triphosphate metabolites are key effectors, targeting critical enzymes involved in DNA replication and repair.
Inhibition of Ribonucleotide Reductase
A primary target of clofarabine's active metabolites is ribonucleotide reductase (RNR), the rate-limiting enzyme responsible for the conversion of ribonucleoside diphosphates to their deoxyribonucleoside diphosphate counterparts, which are essential precursors for DNA synthesis.[2][3]
Clofarabine-5'-triphosphate (ClFTP) acts as a potent, reversible allosteric inhibitor of RNR.[1] It binds to the activity-regulating site (A site) of the large subunit (α) of RNR, inducing a conformational change that leads to the formation of a kinetically stable hexameric state of the α subunit.[1][4] This alteration of the quaternary structure of RNR inhibits its catalytic activity.
This compound (ClFDP) , the focus of this guide, also directly inhibits RNR, but through a different mechanism. It acts as a slow-binding, reversible inhibitor that binds to the catalytic site (C site) of the RNR large subunit.[1] This binding also promotes the hexamerization of the α subunit, further contributing to the inhibition of the enzyme.[1] The depletion of the intracellular pool of deoxynucleoside triphosphates (dNTPs) resulting from RNR inhibition creates a favorable environment for the subsequent actions of clofarabine triphosphate.
Inhibition of DNA Polymerase and DNA Incorporation
Clofarabine-5'-triphosphate (ClFTP) also functions as a competitive inhibitor of DNA polymerases, particularly DNA polymerase α and ε, competing with the natural substrate deoxyadenosine (B7792050) triphosphate (dATP).[5][6] The affinity of clofarabine triphosphate for these enzymes is reported to be similar to or greater than that of dATP.[5]
Furthermore, clofarabine triphosphate is incorporated into the growing DNA strand during replication.[7][8] The presence of the fluorine atom at the 2'-arabino position of the sugar moiety alters the sugar pucker, leading to termination of DNA chain elongation.[9] The incorporation of clofarabine into DNA also inhibits DNA repair processes.[5] This disruption of DNA synthesis and repair triggers downstream signaling pathways leading to programmed cell death (apoptosis).[1][8]
Mitochondrial Disruption
Clofarabine triphosphate has also been shown to directly impact mitochondrial integrity. It can disrupt the mitochondrial membrane, leading to the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm, thereby activating the intrinsic apoptotic cascade.[5][8]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of clofarabine's phosphorylated metabolites.
| Metabolite | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference(s) |
| This compound (ClFDP) | Ribonucleotide Reductase | 17 nM | - | [1] |
| Clofarabine-5'-triphosphate (ClFTP) | Ribonucleotide Reductase | 40 nM | 65 nM | [1][3] |
Experimental Protocols
Ribonucleotide Reductase Inhibition Assay
This protocol is adapted from studies investigating the inhibition of human ribonucleotide reductase by clofarabine metabolites.
Objective: To determine the inhibitory kinetics of this compound and -triphosphate on ribonucleotide reductase activity.
Materials:
-
Purified human ribonucleotide reductase (α and β subunits)
-
This compound (ClFDP) and Clofarabine-5'-triphosphate (ClFTP)
-
[5-³H]CDP (radiolabeled substrate)
-
ATP, dGTP (allosteric effectors)
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.6)
-
Magnesium acetate
-
Tris-HCl buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, magnesium acetate, ATP, and DTT.
-
Add the purified RNR α and β subunits to the reaction mixture.
-
To experimental samples, add varying concentrations of ClFDP or ClFTP. For control samples, add an equivalent volume of buffer.
-
Pre-incubate the mixtures at 37°C for a specified time to allow for inhibitor binding (especially for the slow-binding ClFDP).
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [5-³H]CDP.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., strong acid).
-
Separate the product ([5-³H]dCDP) from the substrate using an appropriate method (e.g., anion exchange chromatography).
-
Quantify the amount of product formed by liquid scintillation counting.
-
Calculate the initial reaction velocities and determine the kinetic parameters (e.g., Ki) by fitting the data to appropriate enzyme inhibition models.
DNA Polymerase Inhibition Assay (Poly(dA)/oligo(dT) Assay)
This protocol is a generalized method based on standard DNA polymerase assays used to assess the inhibitory effects of nucleotide analogs.[8]
Objective: To quantify the inhibition of DNA polymerase α by clofarabine-5'-triphosphate.
Materials:
-
Purified human DNA polymerase α
-
Poly(dA)/oligo(dT) template-primer
-
[³H]dTTP (radiolabeled deoxynucleotide)
-
Clofarabine-5'-triphosphate (ClFTP)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, BSA)
-
Stop solution (e.g., EDTA)
-
Glass fiber filters
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, the poly(dA)/oligo(dT) template-primer, and [³H]dTTP.
-
Add varying concentrations of ClFTP to the experimental tubes. Add buffer to the control tubes.
-
Add a known amount of purified DNA polymerase α to initiate the reaction.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Spot the reaction mixtures onto glass fiber filters.
-
Precipitate the DNA by washing the filters with cold TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the amount of incorporated [³H]dTTP using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each ClFTP concentration and determine the IC50 value.
Mandatory Visualization
Caption: Metabolic activation of clofarabine and its multi-target mechanism of action.
Caption: Workflow for determining RNR inhibition by clofarabine metabolites.
References
- 1. Phase I clinical and pharmacology study of clofarabine in patients with solid and hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I Dose-Escalation Study of Clofarabine in Patients with Relapsed or Refractory Low-Grade or Intermediate-Grade B-Cell or T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Dual anti-HIV mechanism of clofarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Final Results of a Phase II Trial of Clofarabine and Low-Dose Cytarabine Alternating with Decitabine in Older Patients with Newly Diagnosed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 2 trial of clofarabine in combination with etoposide and cyclophosphamide in pediatric patients with refractory or relapsed acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Clofarabine-5'-Diphosphate: A Technical Guide to its Role in Ribonucleotide Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is a potent antineoplastic agent effective in the treatment of certain hematological malignancies.[1][2] Its cytotoxic effects are primarily mediated through its intracellular phosphorylated metabolites, which disrupt cellular processes crucial for cancer cell proliferation.[3] This technical guide provides an in-depth analysis of the role of one of these key metabolites, clofarabine-5'-diphosphate (ClFDP), in the inhibition of human ribonucleotide reductase (hRNR). We will explore its mechanism of action, present quantitative inhibitory data, detail relevant experimental methodologies, and visualize the associated molecular pathways.
Introduction to Clofarabine and its Metabolism
Clofarabine (2-chloro-2'-arabino-fluoro-2'-deoxyadenosine) is a prodrug that requires intracellular phosphorylation to become active.[3] Upon entering the cell via nucleoside transporters, it is sequentially phosphorylated by deoxycytidine kinase (dCK) to clofarabine-5'-monophosphate (ClFMP), and subsequently by mono- and di-phospho-kinases to yield this compound (ClFDP) and clofarabine-5'-triphosphate (ClFTP).[3][4] While both the diphosphate (B83284) and triphosphate metabolites contribute to the drug's overall cytotoxicity, they exhibit distinct mechanisms of action, particularly in their interaction with ribonucleotide reductase.[5]
Ribonucleotide Reductase: A Critical Target in Cancer Therapy
Human ribonucleotide reductase is the enzyme responsible for the conversion of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs).[5] This process is the rate-limiting step in the de novo synthesis of deoxynucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[6] Consequently, hRNR is a well-established and critical target for anticancer drug development.[5]
The hRNR holoenzyme is a complex of two subunits: the large catalytic subunit, α (also known as RRM1), and the small radical-generating subunit, β (also known as RRM2).[7][8] The α subunit contains the substrate-binding catalytic site (C-site) and two allosteric sites: the activity site (A-site) and the specificity site (S-site).[7][8] These allosteric sites regulate the enzyme's overall activity and substrate preference in response to the binding of nucleotide effectors.[7][8]
Mechanism of Inhibition of hRNR by this compound
This compound is a potent, slow-binding, and reversible inhibitor of the α subunit of hRNR.[7][9] Its primary mechanism of inhibition involves binding to the catalytic site (C-site) of the enzyme.[7][9] This binding is competitive with the natural NDP substrates.[9]
A key and unique feature of ClFDP-mediated inhibition is the induction of a stable hexameric state of the α subunit (α6).[7][9] This alteration of the quaternary structure of the large subunit is believed to preclude the effective binding of the β subunit, which is essential for catalytic activity.[9] This hexamerization is a kinetically stable state, contributing to the potent inhibition observed.[7][9]
In contrast, the triphosphate metabolite, ClFTP, acts as a rapid reversible inhibitor by binding to the allosteric activity site (A-site).[7][9] The binding of both ClFDP and ClFTP can have synergistic effects on the inhibition of hRNR.[9]
Quantitative Inhibitory Data
The inhibitory potency of clofarabine metabolites against human ribonucleotide reductase has been quantified in several studies. The following table summarizes the key kinetic parameters.
| Inhibitor | Target Site | Inhibition Type | Ki | IC50 | Half-life (t1/2) of Inhibition | Reference |
| This compound (ClFDP) | Catalytic Site (C-site) | Slow-binding, Reversible | 17 nM | - | 23 min | [7] |
| Clofarabine-5'-triphosphate (ClFTP) | Allosteric Site (A-site) | Rapid, Reversible | 40 nM | 65 nM | - | [7][10] |
Signaling Pathways and Molecular Interactions
The metabolic activation of clofarabine and its subsequent inhibition of ribonucleotide reductase are key steps in a cascade of events leading to cancer cell death.
References
- 1. Clofarabine | C10H11ClFN5O3 | CID 119182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clofarabine - Wikipedia [en.wikipedia.org]
- 5. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit [dspace.mit.edu]
- 8. Clofarabine 5'-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Intracellular Metabolism of Clofarabine to its Diphosphate Form
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is a potent antineoplastic agent approved for the treatment of relapsed or refractory acute lymphoblastic leukemia in pediatric patients. As a prodrug, clofarabine requires intracellular phosphorylation to exert its cytotoxic effects. This guide provides a detailed technical overview of the metabolic conversion of clofarabine, with a core focus on its phosphorylation to the diphosphate (B83284) form, a critical and rate-limiting step in its activation pathway.
Intracellular Metabolic Pathway of Clofarabine
Clofarabine enters the cell via nucleoside transporters and undergoes a three-step phosphorylation process to become the active cytotoxic agent, clofarabine triphosphate.
-
Monophosphorylation: The initial and rate-limiting step is the conversion of clofarabine to clofarabine-5'-monophosphate (Clo-MP). This reaction is primarily catalyzed by the enzyme deoxycytidine kinase (dCK).
-
Diphosphorylation: Clofarabine monophosphate is subsequently phosphorylated to clofarabine-5'-diphosphate (Clo-DP). This reaction is catalyzed by nucleoside monophosphate kinases, with UMP-CMP kinase (CMPK) being a key enzyme in this process.
-
Triphosphorylation: The final phosphorylation step from Clo-DP to the active clofarabine-5'-triphosphate (Clo-TP) is carried out by nucleoside diphosphate kinases (NDPKs).
The active triphosphate metabolite, Clo-TP, exerts its cytotoxic effects by inhibiting DNA synthesis through the competitive inhibition of ribonucleotide reductase and DNA polymerases.[1][2] This leads to the depletion of the intracellular deoxynucleotide triphosphate pool and the induction of apoptosis.[2][3]
Quantitative Data on Clofarabine Metabolism
The intracellular concentration of the active metabolite, clofarabine triphosphate, is a key determinant of its cytotoxic activity. While specific quantitative data for the intermediate, clofarabine diphosphate, is not extensively reported in the literature, the accumulation of the triphosphate form has been well-characterized.
Table 1: Intracellular Concentrations of Clofarabine Triphosphate in Leukemia Cells
| Cell Type/Patient Population | Clofarabine Dose/Concentration | Median Intracellular Clo-TP Concentration (µM) | Range (µM) | Reference |
| Acute Leukemia Blasts | 40 mg/m²/day for 5 days | 19 | 3 - 52 | [1][4][5] |
| Acute Leukemia Blasts | 55 mg/m²/day for 5 days | - | 6 - 23 | [1] |
| K562 Myeloid Leukemia Cells | 1 µM Clofarabine + 10 µM ara-C | 248 (ara-CTP) | - | [6] |
Table 2: Plasma Pharmacokinetics of Clofarabine
| Patient Population | Clofarabine Dose | Median Plasma Clofarabine Concentration (µM) | Range (µM) | Reference |
| Acute Leukemia Adults | 40 mg/m² | 1.5 | 0.42 - 3.2 | [1][4][5] |
Experimental Protocols
Protocol 1: Intracellular Metabolite Extraction
This protocol is adapted from methods for extracting intracellular nucleotides for subsequent analysis.[7][8]
Materials:
-
Cell culture of interest (e.g., leukemia cell line)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (ACN), ice-cold
-
Methanol (B129727), ice-cold
-
Deionized water, ice-cold
-
Centrifuge capable of refrigeration
-
Lyophilizer or vacuum concentrator
Procedure:
-
Culture cells to the desired density and treat with clofarabine as required.
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in a known volume of ice-cold extraction solution (e.g., 80% methanol or a mixture of acetonitrile, methanol, and water).
-
Incubate the suspension on ice for 10-15 minutes to allow for cell lysis and metabolite extraction.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the intracellular metabolites.
-
The extract can be directly analyzed by HPLC or lyophilized and reconstituted in a suitable buffer for analysis.
Protocol 2: HPLC Analysis of Clofarabine and its Phosphorylated Metabolites
This protocol is based on a published isocratic HPLC method for the determination of clofarabine triphosphate and can be adapted to separate the monophosphate and diphosphate forms.[7][9]
Materials:
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., TSK DEAE-2SW)
-
Mobile Phase: 0.06 M Na₂HPO₄ (pH 6.9) with 20% acetonitrile
-
Clofarabine, Clo-MP, Clo-DP, and Clo-TP standards
-
Prepared intracellular metabolite extracts
Procedure:
-
Equilibrate the anion-exchange column with the mobile phase at a flow rate of 0.7 ml/min.
-
Inject a known volume (e.g., 100 µL) of the metabolite extract or standard solution onto the column.
-
Elute the compounds isocratically with the mobile phase.
-
Monitor the eluate at a wavelength of 263 nm.
-
Identify and quantify the peaks corresponding to clofarabine and its phosphorylated metabolites by comparing their retention times and peak areas to those of the standards. The elution order is typically clofarabine, Clo-MP, Clo-DP, and Clo-TP, with the more highly phosphorylated compounds having longer retention times.
Protocol 3: UMP-CMP Kinase Activity Assay (Coupled Spectrophotometric Assay)
This assay can be adapted to measure the phosphorylation of clofarabine monophosphate to its diphosphate form. The activity of UMP-CMP kinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, and the reaction is monitored by the decrease in NADH absorbance at 340 nm.[10]
Materials:
-
Purified human UMP-CMP kinase
-
Clofarabine monophosphate (substrate)
-
ATP (phosphate donor)
-
PK/LDH enzyme mix
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, PEP, NADH, PK/LDH, and UMP-CMP kinase.
-
Initiate the reaction by adding clofarabine monophosphate.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the rate of ADP formation, which is stoichiometric with the formation of clofarabine diphosphate.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.
Signaling Pathways Affected by Clofarabine
The incorporation of clofarabine into DNA leads to DNA damage and the activation of cellular stress response pathways, including the p53 and STING (Stimulator of Interferon Genes) pathways. This activation contributes to the induction of apoptosis and an anti-tumor immune response.[11]
Conclusion
The intracellular metabolism of clofarabine, particularly its phosphorylation to the diphosphate form by UMP-CMP kinase, is a critical determinant of its therapeutic efficacy. This guide has provided a comprehensive overview of this process, including the enzymes involved, available quantitative data, detailed experimental protocols, and the downstream signaling consequences of clofarabine's mechanism of action. A thorough understanding of these molecular details is essential for the continued development and optimization of clofarabine-based therapies.
References
- 1. A sensitive LC-MS/MS method for quantifying clofarabine triphosphate concentrations in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synergistic cytotoxicity of clofarabine, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of plasma clofarabine and cellular clofarabine triphosphate in patients with acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reaction of human UMP-CMP kinase with natural and analog substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nucleic Acid Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction procedures for use prior to HPLC nucleotide analysis using microparticle chemically bonded packings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]
An In-depth Technical Guide to the Biochemical Properties and Structure of Clofarabine-5'-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is a potent antineoplastic agent. Its therapeutic efficacy is contingent upon its intracellular phosphorylation to its active triphosphate form. Clofarabine-5'-diphosphate (ClFDP) is the critical intermediate in this bioactivation pathway, formed from the monophosphate and serving as the direct precursor to the active triphosphate metabolite. This technical guide provides a comprehensive overview of the biochemical properties, structure, and mechanism of action of this compound. It details its pivotal role as an inhibitor of human ribonucleotide reductase (hRNR) and presents relevant experimental protocols for its synthesis and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.
Introduction
Clofarabine (2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine) is a purine nucleoside analog utilized in the treatment of certain hematological malignancies.[1] Its mechanism of action is dependent on its intracellular conversion to the active 5'-triphosphate metabolite, clofarabine-5'-triphosphate (ClFTP). This conversion is a sequential process initiated by deoxycytidine kinase (dCK), which phosphorylates clofarabine to clofarabine-5'-monophosphate (ClFMP). Subsequently, nucleoside monophosphate kinases and nucleoside diphosphate (B83284) kinases catalyze the formation of this compound (ClFDP) and the active CLFTP, respectively.[2] The conversion of ClFMP to ClFDP is considered the rate-limiting step in the bioactivation of clofarabine.[2] ClFDP itself is an active metabolite, primarily functioning as a potent inhibitor of human ribonucleotide reductase (hRNR), an enzyme crucial for the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.[2]
Structure and Physicochemical Properties
This compound is a purine nucleoside diphosphate analog. The structure consists of a chlorinated purine base (2-chloroadenine) linked to a fluorinated arabinose sugar moiety, which is in turn esterified with a diphosphate group at the 5' position.
Table 1: Physicochemical Properties of Clofarabine and its Metabolites
| Property | Clofarabine | Clofarabine-5'-monophosphate | This compound | Clofarabine-5'-triphosphate |
| Molecular Formula | C10H11ClFN5O3 | C10H12ClFN5O6P | C10H13ClFN5O9P2 | C10H14ClFN5O12P3 |
| Molecular Weight ( g/mol ) | 303.68 | 383.66 | 463.64 | 543.62[3] |
| CAS Number | 123318-82-1 | 167620-88-4 | 167620-89-5 | 167620-90-8 |
| Appearance | Not specified | Not specified | Not specified | Colorless to slightly yellow oil[3] |
| Purity (HPLC) | Not specified | Not specified | Not specified | ≥ 95%[3] |
| Spectroscopic Properties (λmax) | Not specified | Not specified | Not specified | 262 nm (in Tris-HCl, pH 7.5)[3] |
| Molar Extinction Coefficient (ε) | Not specified | Not specified | Not specified | 14.3 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5)[3] |
Biochemical Properties and Mechanism of Action
Intracellular Metabolism
The metabolic activation of clofarabine is a critical determinant of its cytotoxic activity. The pathway involves a three-step phosphorylation cascade.
References
Structural analysis of Clofarabine-5'-diphosphate binding to hRNR.
An In-depth Technical Guide to the Structural Analysis of Clofarabine-5'-diphosphate Binding to Human Ribonucleotide Reductase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is an established chemotherapeutic agent for treating hematologic malignancies, particularly pediatric acute lymphoblastic leukemia.[1] Its cytotoxic effects are mediated by its phosphorylated metabolites, which interfere with DNA replication and repair. A primary target of clofarabine's active forms is the human ribonucleotide reductase (hRNR), the enzyme essential for the de novo synthesis of deoxyribonucleotides.[1][2][3] This technical guide provides a comprehensive structural and mechanistic analysis of the interaction between this compound (CldADP), a key metabolite, and hRNR. We will delve into the quantitative binding data, detailed experimental methodologies, and the profound structural rearrangements of the enzyme upon ligand binding.
Introduction to Human Ribonucleotide Reductase (hRNR)
Human ribonucleotide reductase is a complex enzyme responsible for the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in DNA synthesis.[4] The enzyme is a heterodimer composed of two subunits:
-
α (alpha) subunit (also known as RRM1): The large subunit which forms a homodimer (α2). It contains the catalytic active site (C site) where NDP reduction occurs. It also houses two allosteric sites: the activity site (A site) and the specificity site (S site), which regulate the enzyme's overall activity and substrate preference, respectively.[5][6]
-
β (beta) subunit (also known as RRM2): The small subunit that also exists as a homodimer (β2). It contains a di-iron center that generates and harbors a stable tyrosyl free radical, essential for the catalytic reaction.[7]
The active form of hRNR is generally considered to be an α2β2 complex. However, the oligomeric state of the α subunit is dynamic and plays a crucial role in the regulation of enzyme activity. In its inactive form, the α subunit can exist as a hexamer (α6), which is unable to form a productive complex with the β2 subunit.[8][9][10]
Metabolic Activation of Clofarabine
Clofarabine is a prodrug that requires intracellular phosphorylation to become active. The metabolic pathway is a three-step process initiated by deoxycytidine kinase.
Binding of Clofarabine Metabolites to hRNR
Both the diphosphate (CldADP) and triphosphate (ClFTP) metabolites of clofarabine are potent inhibitors of hRNR, but they act through distinct mechanisms by targeting different sites on the α subunit.[5][11]
Clofarabine-5'-triphosphate (ClFTP) Binding
ClFTP acts as a reversible inhibitor of hRNR.[5] Studies with a mutant form of the α subunit (D57N-α), which has an altered A site, have shown that this mutant is not inhibited by ClFTP. This indicates that ClFTP binds to the allosteric activity (A) site . Binding of ClFTP to the A site mimics the inhibitory effect of dATP, leading to a rapid inactivation of the enzyme.[4]
This compound (CldADP) Binding
CldADP is a slow-binding, reversible inhibitor of hRNR.[5] Unlike ClFTP, the D57N-α mutant is still inhibited by CldADP, suggesting that CldADP does not bind to the A site. Further evidence, including protection from inhibition by the natural substrate CDP, points to CldADP binding to the catalytic (C) site of the enzyme.[5]
Quantitative Analysis of Inhibitor Binding
The inhibitory potency of CldADP and ClFTP has been quantified through kinetic studies. The key parameters are summarized in the table below.
| Inhibitor | Binding Site | Inhibition Type | Ki | t1/2 for Inhibition |
| CldADP | Catalytic (C) site | Slow-binding, Reversible | 17 nM[5] | 23 min[5] |
| ClFTP | Activity (A) site | Reversible | 40 nM[5] | Not applicable (rapid) |
Structural Consequences of CldADP and ClFTP Binding: Hexamerization of the α Subunit
A critical finding from the structural analysis is that the binding of either CldADP or ClFTP to the α subunit induces a significant conformational change, leading to the formation of a stable hexameric state (α6).[2][3] This hexamerization is a key aspect of the inhibitory mechanism. The α6 oligomer is kinetically stable and is considered to be an inactive form of the enzyme because it cannot effectively bind with the β2 subunit to perform catalysis.[8][9][10] This represents a unique mechanism of inhibition, as CldADP is the first example of a nucleoside diphosphate analog that induces hexamerization by binding to the active site.[5]
Experimental Protocols
The structural and kinetic analyses of CldADP binding to hRNR have employed a range of biochemical and biophysical techniques.
Enzyme Inhibition Assays
-
Objective: To determine the inhibitory constants (Ki) and the time course of inhibition.
-
Methodology:
-
Recombinant human RNR α and β subunits are expressed and purified.
-
The activity of hRNR is monitored by measuring the conversion of a radiolabeled substrate (e.g., [5-3H]CDP) to its corresponding deoxyribonucleotide product.
-
For inhibition studies, the enzyme is pre-incubated with varying concentrations of the inhibitor (CldADP or ClFTP) for different time periods.
-
The reaction is initiated by the addition of the substrate and the other necessary components (e.g., allosteric effectors like ATP or dGTP).
-
The reaction is quenched after a specific time, and the product is separated from the substrate using chromatography (e.g., anion exchange).
-
The amount of product formed is quantified by scintillation counting.
-
Data are fitted to appropriate kinetic models to determine Ki and t1/2.[11]
-
Site of Binding Determination using Mutant hRNR
-
Objective: To identify the binding site of the inhibitors on the α subunit.
-
Methodology:
-
A mutant form of the α subunit, D57N-α, with an altered A site, is used.[11]
-
Inhibition assays are performed as described above, comparing the inhibition of the wild-type enzyme with the D57N-α mutant.
-
Lack of inhibition of the mutant enzyme by an inhibitor (as seen with ClFTP) indicates that the inhibitor binds to the A site.[11]
-
If the mutant is still inhibited (as seen with CldADP), it suggests that the inhibitor binds to a different site, such as the C site.[11]
-
Size Exclusion Chromatography (SEC)
-
Objective: To analyze the oligomeric state of the α subunit in the presence and absence of inhibitors.
-
Methodology:
-
Purified α subunit is incubated with or without the inhibitor (CldADP or ClFTP) and/or allosteric effectors.
-
The protein sample is loaded onto a size exclusion chromatography column, which separates molecules based on their hydrodynamic radius.
-
The elution profile is monitored by UV absorbance at 280 nm.
-
The elution volume of the protein peak is compared to that of molecular weight standards to determine the oligomeric state (e.g., dimer vs. hexamer).
-
A shift to a smaller elution volume in the presence of the inhibitor indicates the formation of a larger oligomer, such as a hexamer.[5][11]
-
Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To obtain high-resolution structural information of the hRNR-inhibitor complex.
-
Methodology:
-
The hRNR α subunit is incubated with the inhibitor (e.g., clofarabine triphosphate) and other relevant ligands (e.g., substrate and allosteric effectors) to form the desired complex.[8][9][10]
-
A small volume of the sample is applied to an EM grid, blotted, and rapidly frozen in liquid ethane (B1197151) to vitrify the sample.
-
The frozen grid is then imaged in a transmission electron microscope at cryogenic temperatures.
-
A large number of particle images are collected and processed using specialized software to reconstruct a 3D model of the complex.
-
This technique has been used to visualize the dATP-inhibited α6 ring structure of hRNR, providing a model for the inactive state induced by inhibitors like clofarabine metabolites.[8][9][10]
-
Conclusion
The structural analysis of this compound binding to human ribonucleotide reductase reveals a sophisticated mechanism of inhibition. CldADP, by targeting the catalytic site, and its triphosphate counterpart, ClFTP, by binding to the allosteric activity site, both induce a profound conformational change in the α subunit, forcing it into a stable, inactive hexameric state. This prevents the formation of a catalytically competent complex with the β subunit, thereby shutting down the production of deoxyribonucleotides and ultimately leading to cell death. This detailed understanding of the structure-function relationship provides a strong foundation for the rational design of next-generation RNR inhibitors with improved efficacy and specificity.
References
- 1. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clofarabine Targets the Large Subunit (α) of Human Ribonucleotide Reductase in Live Cells by Assembly into Persistent Hexamers [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit [dspace.mit.edu]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. elifesciences.org [elifesciences.org]
- 9. 3.3-Å resolution cryo-EM structure of human ribonucleotide reductase with substrate and allosteric regulators bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3.3-Å resolution cryo-EM structure of human ribonucleotide reductase with substrate and allosteric regulators bound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Clofarabine-5'-Diphosphate: A Technical Guide to its Function in DNA Synthesis and Repair Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is a potent chemotherapeutic agent effective in the treatment of certain hematologic malignancies.[1][2] Its cytotoxic effects are mediated through its intracellular phosphorylation to 5'-monophosphate, 5'-diphosphate (Clof-DP), and 5'-triphosphate (Clof-TP) metabolites. This guide provides an in-depth technical overview of the function of clofarabine's phosphorylated forms, with a particular focus on the role of clofarabine-5'-diphosphate in the inhibition of DNA synthesis and repair. We will explore its mechanisms of action, present quantitative data on its inhibitory activities, detail relevant experimental protocols, and provide visual representations of the key pathways involved.
Introduction: The Activation and multifaceted Action of Clofarabine
Clofarabine enters cells via nucleoside transporters and is sequentially phosphorylated by deoxycytidine kinase (dCK) and other cellular kinases to its active diphosphate (B83284) and triphosphate forms.[3][4] These metabolites disrupt cellular processes critical for cell proliferation and survival, primarily by inhibiting DNA synthesis and repair.[5][6] The triphosphate form, clofarabine-5'-triphosphate (Clof-TP), is a well-established inhibitor of both ribonucleotide reductase (RNR) and DNA polymerases.[3] The diphosphate form, this compound (Clof-DP), also plays a crucial role, particularly in the potent inhibition of RNR.[7]
Inhibition of DNA Synthesis
The primary mechanism by which clofarabine metabolites halt cell proliferation is through the direct inhibition of DNA synthesis. This is achieved by targeting two key enzyme classes: ribonucleotide reductase and DNA polymerases.
Inhibition of Ribonucleotide Reductase (RNR)
Ribonucleotide reductase is the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[8] Both Clof-DP and Clof-TP are potent inhibitors of human RNR (hRNR).[7]
-
This compound (Clof-DP): Acts as a slow-binding, reversible inhibitor of RNR.[4] It binds to the catalytic site (C-site) of the large subunit (α) of hRNR, inducing the formation of a stable hexameric state of the α subunit, which is catalytically inactive.[4][9]
-
Clofarabine-5'-triphosphate (Clof-TP): Functions as a reversible inhibitor that binds to the allosteric activity site (A-site) of the α subunit.[4] This binding mimics the inhibitory effect of dATP, leading to a rapid inactivation of the enzyme.[4]
The dual inhibition of RNR by both the di- and triphosphate forms of clofarabine leads to a significant depletion of the intracellular dNTP pools, particularly dATP and dGTP.[10][11] This depletion has a twofold effect: it further enhances the inhibition of DNA synthesis by limiting the availability of necessary substrates and increases the competitive advantage of Clof-TP for incorporation into the DNA strand.[12]
Inhibition of DNA Polymerases
Clof-TP acts as a competitive inhibitor of DNA polymerases, primarily DNA polymerases α and ε, which are crucial for DNA replication.[5][12] It competes with the natural substrate, dATP, for incorporation into the growing DNA strand.[12] Once incorporated, the presence of the fluorine atom at the 2'-arabinosyl position of clofarabine hinders the addition of the next nucleotide, leading to chain termination and stalling of the replication fork.[12]
Inhibition of DNA Repair
Beyond its direct impact on DNA synthesis, clofarabine also compromises the ability of cancer cells to repair DNA damage, a critical mechanism for their survival. Clofarabine has been shown to inhibit nucleotide excision repair (NER), a key pathway for repairing bulky DNA lesions.[5] The incorporation of Clof-TP into DNA during the repair process is thought to be a primary mechanism of this inhibition.[5] This leads to an accumulation of DNA damage, which can trigger apoptotic pathways.
Induction of Apoptosis
The culmination of DNA synthesis and repair inhibition by clofarabine metabolites is the induction of programmed cell death, or apoptosis. The accumulation of DNA strand breaks and the stalling of replication forks activate cellular stress responses. One recently elucidated pathway involves the activation of the p53 tumor suppressor protein, which in turn interacts with the STING (stimulator of interferon genes) protein.[10][13] This triggers a non-canonical STING-NF-κB signaling pathway, leading to the upregulation of pro-apoptotic proteins such as BAX and the subsequent activation of caspases, ultimately resulting in apoptosis.[10][13]
Quantitative Data
The following tables summarize the key quantitative data related to the inhibitory functions of clofarabine's phosphorylated metabolites.
Table 1: Inhibition of Ribonucleotide Reductase
| Metabolite | Enzyme | Inhibition Type | Ki | IC50 | Cell Line | Reference |
| Clof-DP | Human RNR | Slow-binding, Reversible | 17 nM | - | - | [4] |
| Clof-TP | Human RNR | Reversible | 40 nM | 65 nM | - | [4][14] |
Table 2: Inhibition of DNA Polymerases
| Metabolite | Enzyme | Inhibition Type | Ki | Cell Line | Reference |
| Clof-TP | DNA Polymerase α | Competitive with dATP | ~1 µM | K562 | [4] |
| Clof-TP | DNA Polymerase ε | Competitive with dATP | - | - | [12] |
Table 3: Cellular Cytotoxicity (IC50 Values)
| Cell Line | IC50 (nM) | Reference |
| HL-60 (Leukemia) | 22.5 | [15] |
| HL/CAFdA20 (Clofarabine-resistant) | 451.4 | [15] |
| HL/CAFdA80 (Clofarabine-resistant) | 1775.0 | [15] |
| NCI-60 Panel (various) | 10 - 1000 | [16] |
Table 4: Effect on Intracellular dNTP Pools
| Cell Line | Treatment | dATP Change | dGTP Change | Reference |
| K562 | 1 µM Clofarabine | Decrease | Decrease | [10] |
| Activated CD4+ T cells | 300 nM Clofarabine | >50% Decrease | >50% Decrease | [12] |
| Macrophages | 300 nM Clofarabine | >50% Decrease | >50% Decrease | [12] |
Experimental Protocols
Ribonucleotide Reductase (RNR) Activity Assay
This protocol is adapted from methods described for measuring the reduction of a radiolabeled substrate.[17][18]
Objective: To determine the inhibitory effect of clofarabine diphosphate or triphosphate on RNR activity.
Materials:
-
Purified human RNR (α and β subunits)
-
[3H]-Cytidine 5'-diphosphate ([3H]-CDP)
-
ATP and dATP (for allosteric regulation)
-
This compound or -triphosphate
-
Reaction Buffer: 50 mM HEPES (pH 7.6), 15 mM MgCl2, 1 mM EDTA
-
Dithiothreitol (DTT)
-
Human thioredoxin and thioredoxin reductase
-
NADPH
-
Calf alkaline phosphatase
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP (e.g., 3 mM), DTT, thioredoxin, thioredoxin reductase, and NADPH.
-
Enzyme and Inhibitor Pre-incubation: Add the α and β subunits of RNR to the reaction mixture. For inhibition studies, add varying concentrations of Clof-DP or Clof-TP and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C. For slow-binding inhibitors like Clof-DP, this pre-incubation is critical.
-
Initiation of Reaction: Start the reaction by adding [3H]-CDP.
-
Time Course and Quenching: At various time points (e.g., 0, 5, 10, 20 minutes), take aliquots of the reaction mixture and quench the reaction by boiling for 2-5 minutes.
-
Dephosphorylation: To each quenched aliquot, add calf alkaline phosphatase to dephosphorylate the unreacted [3H]-CDP to [3H]-cytidine. The product, [3H]-dCDP, will be dephosphorylated to [3H]-deoxycytidine.
-
Separation and Quantification: Separate the [3H]-deoxycytidine from [3H]-cytidine using a suitable method, such as boronate chromatography.
-
Scintillation Counting: Quantify the amount of [3H]-deoxycytidine by liquid scintillation counting.
-
Data Analysis: Calculate the rate of dCDP formation and determine the IC50 or Ki values for the inhibitors.
DNA Polymerase α Inhibition Assay
This protocol is based on a primer extension assay using a radiolabeled primer.[19][20]
Objective: To quantify the inhibitory effect of clofarabine triphosphate on the activity of DNA polymerase α.
Materials:
-
Purified human DNA polymerase α
-
Oligonucleotide primer-template system (a synthetic template and a complementary primer)
-
[α-32P]dATP or other radiolabeled dNTP for labeling the primer
-
Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)
-
Clofarabine-5'-triphosphate
-
Reaction Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 100 µg/ml BSA
-
Stop Solution: e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager or autoradiography film
Procedure:
-
Primer Labeling: 5'-end label the primer with [γ-32P]ATP using T4 polynucleotide kinase. Alternatively, incorporate an [α-32P]dNTP at the 3' end using terminal deoxynucleotidyl transferase. Purify the labeled primer.
-
Annealing: Anneal the radiolabeled primer to the template oligonucleotide by heating to 95°C and slowly cooling to room temperature.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the annealed primer-template, and a mixture of unlabeled dNTPs.
-
Inhibitor Addition: Add varying concentrations of Clof-TP to the reaction tubes.
-
Reaction Initiation: Start the reaction by adding DNA polymerase α. Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Gel Electrophoresis: Denature the samples by heating and load them onto a denaturing polyacrylamide gel. Run the gel to separate the extended products from the unextended primer based on size.
-
Visualization and Quantification: Visualize the radiolabeled DNA fragments using a phosphorimager or by exposing the gel to autoradiography film. Quantify the intensity of the bands corresponding to the full-length product and any prematurely terminated products.
-
Data Analysis: Calculate the percentage of primer extension in the presence and absence of the inhibitor to determine the IC50 value. For Ki determination, perform kinetic analysis by varying the concentration of the competing natural dNTP (dATP).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows described in this guide.
Caption: Intracellular metabolism of clofarabine and its inhibitory effects on DNA synthesis and repair.
Caption: Clofarabine-induced apoptosis signaling pathway via p53 and STING.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive LC-MS/MS method for quantifying clofarabine triphosphate concentrations in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity and fidelity of human DNA polymerase α depend on primer structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Biochemical modulation of cytarabine triphosphate by clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2010036359A2 - Methods of polymerase activity assay - Google Patents [patents.google.com]
- 12. Dual anti-HIV mechanism of clofarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase 1 clinical-laboratory study of clofarabine followed by cyclophosphamide for adults with refractory acute leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of Nucleotide Excision Repair Decrease UVB-Induced Mutagenesis—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel leukemic cell lines resistant to clofarabine by mechanisms of decreased active metabolite and increased antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. escholarship.org [escholarship.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Human DNA Polymerase α Uses a Combination of Positive and Negative Selectivity to Polymerize Purine dNTPs with High Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
Clofarabine: A Technical Guide to Cellular Uptake and Sequential Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is a potent antineoplastic agent approved for the treatment of relapsed or refractory pediatric acute lymphoblastic leukemia. Its efficacy is intrinsically linked to its cellular uptake and subsequent intracellular activation through a series of phosphorylation steps. This technical guide provides an in-depth overview of the core mechanisms governing clofarabine's entry into target cells and its conversion to the active cytotoxic metabolite, clofarabine triphosphate. The following sections detail the key transporters and enzymes involved, present available quantitative data, outline relevant experimental protocols, and provide visual representations of the underlying pathways and workflows.
Cellular Uptake of Clofarabine
The entry of the hydrophilic clofarabine molecule across the cell membrane is a critical first step for its pharmacological activity and is mediated by specific nucleoside transporters. The primary transporters involved are members of the human Equilibrative Nucleoside Transporter (hENT) and Concentrative Nucleoside Transporter (hCNT) families.
Specifically, clofarabine is transported by hENT1, hENT2, and hCNT3.[1] Studies have shown that the efficiency of clofarabine transport by these recombinant human transporters follows the order of hCNT3 > hENT2 > hENT1 > hCNT2, with no significant transport observed by hCNT1.[2] Furthermore, affinity studies have indicated that hENT1, hENT2, and hCNT3 all exhibit a high affinity for clofarabine.[2]
Sequential Phosphorylation of Clofarabine
Once inside the cell, clofarabine must undergo sequential phosphorylation to become pharmacologically active. This bioactivation cascade is initiated by deoxycytidine kinase (dCK), which catalyzes the first and rate-limiting step: the conversion of clofarabine to clofarabine 5'-monophosphate.[3] Clofarabine is recognized as a superior substrate for dCK, even more so than the natural substrate, deoxycytidine.[3]
Following the initial phosphorylation, mono- and di-phosphokinases further phosphorylate clofarabine monophosphate to clofarabine 5'-diphosphate and subsequently to the active metabolite, clofarabine 5'-triphosphate.
Mechanism of Action of Clofarabine Triphosphate
Clofarabine triphosphate, the active form of the drug, exerts its cytotoxic effects through multiple mechanisms:
-
Inhibition of Ribonucleotide Reductase: Clofarabine triphosphate potently inhibits ribonucleotide reductase, with an IC50 of 65 nM.[1] This enzyme is crucial for the production of deoxyribonucleotides, the building blocks of DNA. Its inhibition leads to a depletion of the intracellular deoxyadenosine (B7792050) triphosphate (dATP) pool.
-
Inhibition of DNA Polymerases: Clofarabine triphosphate competes with dATP for incorporation into the growing DNA strand by DNA polymerases α and ε.[1]
-
Termination of DNA Synthesis: Once incorporated into the DNA chain, clofarabine terminates DNA elongation, leading to the cessation of DNA replication.
-
Induction of Apoptosis: Clofarabine can also directly induce apoptosis by altering the mitochondrial transmembrane potential.[1]
Quantitative Data
| Cell Type | Clofarabine Dose | Incubation/Infusion Time | Intracellular Clofarabine Triphosphate Concentration | Reference |
| Chronic Lymphocytic Leukemia (CLL) lymphocytes | 3 or 4 mg/m²/day for 5 days (in vivo) | 1-hour infusion | Median: 1.5 µmol/L (range: 0.2-2.3 µmol/L) | [4] |
| Pediatric Acute Leukemia Cells | Not specified | Not specified | Average predicted concentration: 11.6 ± 2.62 µM | [5] |
| K562 cells | 1 µM (in vitro) | Not specified | Resulted in maximal modulation of ara-CTP accumulation | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of clofarabine's cellular uptake and phosphorylation.
Radiolabeled Clofarabine Uptake Assay
This assay is used to determine the kinetics of clofarabine transport into cells.
Materials:
-
Cancer cell line of interest (e.g., leukemia cell lines like CCRF-CEM or K562)
-
Radiolabeled clofarabine (e.g., [3H]-clofarabine or [14C]-clofarabine)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Inhibitors of nucleoside transporters (e.g., nitrobenzylmercaptopurine ribonucleoside (NBMPR) for hENT1)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Cell Culture: Culture the cells to the desired confluency in appropriate media.
-
Cell Seeding: Seed the cells in a multi-well plate (e.g., 24-well or 96-well) at a predetermined density and allow them to adhere overnight if applicable.
-
Washing: Gently wash the cells with pre-warmed transport buffer to remove any residual media.
-
Pre-incubation: Pre-incubate the cells with transport buffer, with or without a specific transporter inhibitor, for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled clofarabine at various concentrations to the wells to initiate the uptake experiment.
-
Incubation: Incubate the plate for a short, defined time course (e.g., 1, 5, 10, 15 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercially available lysis reagent).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the initial rates of uptake at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate the Km and Vmax values for clofarabine transport.
Deoxycytidine Kinase (dCK) Enzyme Kinetics Assay
This assay measures the kinetic parameters of clofarabine phosphorylation by dCK. An NADH-dependent enzyme-coupled assay is a common method.
Materials:
-
Purified recombinant human dCK enzyme
-
Clofarabine
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
UV-Vis spectrophotometer
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, ATP, PEP, PK, LDH, and NADH.
-
Enzyme Addition: Add a known amount of purified dCK enzyme to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding varying concentrations of clofarabine.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm in real-time using a spectrophotometer. The oxidation of NADH to NAD⁺ is coupled to the phosphorylation of clofarabine, and the rate of this absorbance decrease is proportional to the rate of the dCK reaction.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance curves. Plot the initial velocities against the clofarabine concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax of dCK for clofarabine.
Western Blot for Deoxycytidine Kinase (dCK) Expression
This protocol is used to determine the relative protein expression levels of dCK in cells.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against dCK
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size by running a defined amount of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against dCK overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of dCK.
siRNA-mediated Knockdown of Nucleoside Transporters
This technique is used to investigate the specific contribution of each nucleoside transporter to clofarabine uptake.
Materials:
-
Cancer cell line of interest
-
siRNAs targeting the specific nucleoside transporters (e.g., SLC29A1 for hENT1, SLC29A2 for hENT2, SLC28A3 for hCNT3)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate so that they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: In separate tubes, dilute the siRNAs and the transfection reagent in Opti-MEM. Then, combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for gene knockdown.
-
Validation of Knockdown: Validate the knockdown efficiency at the mRNA level using RT-qPCR and/or at the protein level using Western blotting.
-
Functional Assay: Perform a radiolabeled clofarabine uptake assay (as described above) on the knockdown cells to determine the impact of the specific transporter on clofarabine uptake.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake and sequential phosphorylation pathway of clofarabine.
Caption: Experimental workflow for a radiolabeled clofarabine uptake assay.
Caption: Logical relationship of mechanisms contributing to clofarabine resistance.
References
- 1. rndsystems.com [rndsystems.com]
- 2. A comparison of the transportability, and its role in cytotoxicity, of clofarabine, cladribine, and fludarabine by recombinant human nucleoside transporters produced in three model expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure of human deoxycytidine kinase in complex with clofarabine reveals key interactions for prodrug activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and pharmacokinetic study of clofarabine in chronic lymphocytic leukemia: strategy for treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of clofarabine, a second-generation nucleoside analog, in pediatric patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical modulation of cytarabine triphosphate by clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for a Clofarabine-5'-diphosphate Enzymatic Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Clofarabine (B1669196) is a second-generation purine (B94841) nucleoside analog utilized in the treatment of certain cancers, particularly acute lymphoblastic leukemia. It functions as a prodrug, undergoing intracellular phosphorylation to its active mono-, di-, and triphosphate forms. The diphosphate (B83284) metabolite, Clofarabine-5'-diphosphate (ClFDP), is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.[1][2][3] This application note provides a detailed protocol for an enzymatic activity assay to determine the inhibitory effect of this compound on human ribonucleotide reductase.
Metabolic Pathway of Clofarabine
Clofarabine enters the cell and is sequentially phosphorylated. Deoxycytidine kinase (dCK) converts it to clofarabine monophosphate. Subsequently, mono- and di-phosphokinases generate the diphosphate and active triphosphate forms.[2] this compound and -triphosphate both inhibit ribonucleotide reductase, albeit through different mechanisms.[4][5]
References
- 1. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Clofarabine 5'-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vitro Leukemia Cell Line Studies Using Clofarabine
Introduction
Clofarabine (B1669196) is a second-generation purine (B94841) nucleoside analog, structurally a hybrid of cladribine (B1669150) and fludarabine, designed to combine the most favorable attributes of its predecessors.[1][2] It is an FDA-approved drug for treating pediatric patients with relapsed or refractory acute lymphoblastic leukemia (ALL).[1][3] In in-vitro settings, clofarabine has demonstrated potent cytotoxic activity against a wide range of leukemia and solid tumor cell lines.[4] Its mechanism of action involves several key cellular processes, making it an effective agent for inducing cell death in rapidly proliferating cancer cells.[3][5]
Upon transport into a leukemia cell, clofarabine, a prodrug, undergoes sequential phosphorylation. It is first converted to clofarabine-5'-monophosphate by deoxycytidine kinase (dCK), then to the intermediate clofarabine-5'-diphosphate , and finally to its active metabolite, clofarabine-5'-triphosphate.[1][4] This active triphosphate form is the primary mediator of the drug's cytotoxic effects.
The primary mechanisms of action for clofarabine triphosphate are:
-
Inhibition of DNA Synthesis: It competitively inhibits DNA polymerase α, leading to the termination of DNA chain elongation.[1][6]
-
Inhibition of Ribonucleotide Reductase (RNR): It potently inhibits RNR (with an IC50 of 65 nM), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[4][6] This depletes the intracellular pool of deoxynucleoside triphosphates (dNTPs) necessary for DNA replication and repair.[1][5]
-
Induction of Apoptosis: Clofarabine disrupts the integrity of the mitochondrial membrane, causing the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) into the cytosol, which in turn activates the caspase cascade and leads to programmed cell death.[4][5][7] This can occur even in non-dividing cells.[1][8]
These multifaceted actions make clofarabine a valuable tool for in-vitro studies of leukemia, allowing researchers to investigate mechanisms of drug resistance, apoptosis, and DNA repair.
Data Presentation: Cytotoxicity of Clofarabine
The following table summarizes the 50% inhibitory concentration (IC50) values of clofarabine in various leukemia cell lines as reported in preclinical studies. These values highlight the potent cytotoxic effects of the drug across different leukemia subtypes.
| Cell Line Type | Specific Cell Lines | Reported IC50 Range (µM) | Treatment Duration | Reference |
| Infant ALL Cell Lines | Various primary and established lines | 0.01 - 0.1 | Not Specified | [8] |
| Leukemia Cell Lines | General classification | 0.18 ± 0.01 (average) | 48 hours | [9] |
| Leukemia & Solid Tumors | Wide variety of cell lines | 0.028 - 0.29 | Not Specified | [4] |
| Human Leukemic Cells | L1210, K562 | Lower than fludarabine | Not Specified | [1] |
| Acute Myeloid Leukemia (AML) | MV4-11, MOLM14, OCI-AML3 | Not specified (used in combination studies) | 48 hours | [10][11] |
Visualized Mechanisms and Workflows
The following diagrams illustrate the key molecular pathways affected by clofarabine and a typical experimental workflow for its in-vitro evaluation.
References
- 1. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of clofarabine for acute childhood leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Oncology [pharmacology2000.com]
- 8. Patient-Level Meta-analysis of Clofarabine in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Synergistic cytotoxicity of fludarabine, clofarabine, busulfan, vorinostat and olaparib in AML cells [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Intracellular Clofarabine-5'-diphosphate by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clofarabine (B1669196) is a second-generation purine (B94841) nucleoside analog utilized in the treatment of relapsed or refractory acute lymphoblastic leukemia.[1][2] Its cytotoxic effect is mediated through its intracellular phosphorylation to clofarabine-5'-monophosphate, followed by conversion to the diphosphate (B83284) and subsequently the active triphosphate metabolite.[3] Clofarabine-5'-triphosphate inhibits DNA polymerase and ribonucleotide reductase, leading to the inhibition of DNA synthesis and repair, ultimately inducing apoptosis. Monitoring the intracellular concentrations of these phosphorylated metabolites is crucial for understanding the drug's mechanism of action and for optimizing therapeutic regimens. This application note provides a detailed protocol for the quantification of intracellular clofarabine metabolites, with a focus on adapting a validated HPLC method for clofarabine-5'-triphosphate to quantify clofarabine-5'-diphosphate.
Metabolic Pathway
Clofarabine enters the cell and undergoes sequential phosphorylation. Deoxycytidine kinase (dCK) phosphorylates clofarabine to its 5'-monophosphate form. Subsequently, monophosphate and diphosphate kinases catalyze the formation of this compound and the active clofarabine-5'-triphosphate, respectively.[3]
Experimental Protocol
This protocol is adapted from a validated method for the quantification of intracellular clofarabine-5'-triphosphate and can be optimized for the specific quantification of this compound.[1][2]
I. Materials and Reagents
-
Clofarabine standard (analytical grade)
-
This compound and triphosphate standards (if available)
-
Perchloric acid (PCA), 0.4 M
-
Potassium hydroxide (B78521) (KOH), 0.5 N
-
Sodium phosphate (B84403) (Na2HPO4), HPLC grade
-
Acetonitrile, HPLC grade
-
Milli-Q or ultrapure water
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
II. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Anion-exchange HPLC column (e.g., TSK DEAE-2SW, 250 x 4.6 mm, 5 µm particle size)[1]
-
Centrifuge and microcentrifuge
-
Cell counter
-
Incubator
-
Vortex mixer
-
pH meter
III. Experimental Workflow
IV. Detailed Procedure
A. Cell Culture and Treatment
-
Culture leukemia cells (e.g., HL-60) in appropriate media and conditions.
-
Seed cells at a desired density and allow them to acclimate.
-
Treat cells with varying concentrations of clofarabine for specified time points.
B. Sample Preparation (Extraction of Intracellular Metabolites)
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Count the cells to normalize the results.
-
Resuspend the cell pellet in 500 µL of ice-cold 0.4 M perchloric acid.
-
Vortex vigorously and incubate on ice for 10 minutes to lyse the cells and precipitate proteins.
-
Centrifuge at 15,000 x g for 2 minutes at 4°C.
-
Collect the acidic supernatant containing the intracellular nucleotides.
-
Neutralize the supernatant by adding 100 µL of 0.5 N potassium hydroxide.
-
Centrifuge at 15,000 x g for 2 minutes at 4°C to precipitate the potassium perchlorate.
-
Collect the neutralized supernatant for HPLC analysis.
C. HPLC Analysis
-
HPLC System: An isocratic HPLC system with a UV detector is recommended.[1][2]
-
Column: TSK DEAE-2SW anion-exchange column (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 0.06 M Na2HPO4 (pH 6.9) with 20% acetonitrile.[2]
-
Standard Curve: Prepare a standard curve using known concentrations of this compound. If a standard is not available, a relative quantification can be performed based on the peak area.
D. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time, which is expected to be earlier than that of clofarabine-5'-triphosphate. The retention time for clofarabine-5'-triphosphate has been reported to be approximately 81 minutes under similar conditions.[2]
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
-
Express the results as pmol per 10^6 or 10^7 cells.
Quantitative Data
The following tables summarize the performance characteristics of a validated isocratic HPLC method for the quantification of intracellular clofarabine-5'-triphosphate, which can serve as a reference for the adaptation to this compound analysis.[1][2]
Table 1: HPLC Method Parameters for Clofarabine-5'-triphosphate Quantification [1][2]
| Parameter | Value |
| Column | TSK DEAE-2SW (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.06 M Na2HPO4 (pH 6.9) with 20% Acetonitrile |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 500 µL |
| Retention Time | ~81 min |
Table 2: Method Validation Data for Clofarabine-5'-triphosphate [1]
| Parameter | Value |
| Linearity Range | 10 - 5,000 pmol |
| Lower Limit of Quantification (LLOQ) | 10 pmol |
| Upper Limit of Quantification (ULOQ) | 5,000 pmol |
| Precision (%CV) | < 10% |
| Recovery | Excellent |
Table 3: Linearity and Precision for Clofarabine (Parent Drug) by RP-HPLC [3][4][5]
| Parameter | Value | Reference |
| Linearity Range | 10 - 50 ppm | [3] |
| Correlation Coefficient (r²) | 0.9995 | [3] |
| Intra-day Precision (%RSD) | < 2% | [5] |
| Inter-day Precision (%RSD) | < 2% | [5] |
| LOD | 0.004 µg/mL | [4] |
| LOQ | 0.012 µg/mL | [4] |
Note: Table 3 provides data for the parent drug, clofarabine, using a reverse-phase HPLC method, which differs from the anion-exchange method required for the phosphorylated metabolites. It is included for informational purposes.
Conclusion
The provided protocol, adapted from a validated method for clofarabine-5'-triphosphate, offers a robust starting point for the quantification of intracellular this compound. The anion-exchange HPLC method is well-suited for separating phosphorylated nucleoside analogs. Researchers should optimize the chromatographic conditions to achieve baseline separation of this compound from other intracellular nucleotides and the mono- and triphosphate forms of clofarabine. Method validation, including linearity, accuracy, precision, and determination of detection and quantification limits, should be performed using a this compound standard to ensure reliable and accurate results.
References
- 1. Determination of Clofarabine Triphosphate Concentrations in Leukemia Cells Using Sensitive, Isocratic High-performance Liquid Chromatography | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. ijrpr.com [ijrpr.com]
- 4. ijrti.org [ijrti.org]
- 5. ijmspr.in [ijmspr.in]
Application Notes and Protocols for Studying Ribonucleotide Reductase Kinetics using Clofarabine-5'-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is a potent chemotherapeutic agent used in the treatment of hematological malignancies.[1][2] Its mechanism of action involves the inhibition of key enzymes involved in DNA synthesis, with ribonucleotide reductase (RNR) being a primary target.[1][3] Clofarabine is intracellularly phosphorylated to its active metabolites, clofarabine-5'-monophosphate (ClFMP), clofarabine-5'-diphosphate (ClFDP), and clofarabine-5'-triphosphate (ClFTP).[4][5] Both the diphosphate (B83284) and triphosphate forms have been shown to inhibit human ribonucleotide reductase (hRNR), albeit through different mechanisms, making them valuable tools for studying the enzyme's kinetics and for the development of novel RNR inhibitors.[5][6]
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the kinetics of ribonucleotide reductase.
Mechanism of Action of Clofarabine Phosphates on Ribonucleotide Reductase
Human ribonucleotide reductase is a heterodimeric enzyme composed of two subunits, α (hRRM1) and β (hRRM2). The α subunit contains the substrate-binding site (C-site) and allosteric regulatory sites (A-site and S-site), while the β subunit houses a stable tyrosyl radical essential for catalysis.[6][7]
-
This compound (ClFDP): Acts as a slow-binding, reversible inhibitor of hRNR.[5][6] It binds to the catalytic site (C-site) of the α subunit, competing with the natural ribonucleoside diphosphate substrates (CDP, ADP, GDP, UDP).[5][7] The binding of ClFDP can induce a stable hexameric state of the α subunit, leading to enzyme inhibition.[5][6]
-
Clofarabine-5'-triphosphate (ClFTP): Functions as a reversible, rapid inhibitor that binds to the allosteric activity site (A-site) of the α subunit.[5][6] Its binding prevents the enzyme from adopting its active conformation.[5] Similar to ClFDP, ClFTP also promotes the formation of an inactive hexameric state of the α subunit.[5][7]
Data Presentation
The following table summarizes the quantitative kinetic data for the inhibition of human ribonucleotide reductase by clofarabine diphosphate and triphosphate.
| Inhibitor | Target Site | Inhibition Type | Ki* | IC50 | t1/2 for Inhibition | Reference(s) |
| This compound (ClFDP) | Catalytic (C-site) | Slow-binding, Reversible | 17 nM | Not Reported | 23 min | [5][8] |
| Clofarabine-5'-triphosphate (ClFTP) | Allosteric (A-site) | Reversible, Rapid | 40 nM | 65 nM | Not Reported | [5][6][9] |
Note: Ki values represent the inhibitor concentration required to produce half-maximum inhibition.
Mandatory Visualizations
Signaling Pathway: Intracellular Activation of Clofarabine and Inhibition of Ribonucleotide Reductase
Caption: Intracellular metabolism of clofarabine and its inhibitory effects on RNR and DNA polymerase.
Experimental Workflow: Ribonucleotide Reductase Kinetic Assay
Caption: Step-by-step workflow for determining the kinetic parameters of RNR inhibition by ClFDP.
Experimental Protocols
Protocol 1: Human Ribonucleotide Reductase (hRNR) Activity Assay
This protocol is adapted from methodologies used in studies of hRNR kinetics. It utilizes a radioactive substrate, [5-³H]CDP, to measure the formation of [5-³H]dCDP.
Materials:
-
Purified human RNR α (hRRM1) and β (hRRM2) subunits
-
This compound (ClFDP)
-
[5-³H]Cytidine 5'-diphosphate ([³H]CDP)
-
Adenosine triphosphate (ATP)
-
Magnesium sulfate (B86663) (MgSO₄)
-
HEPES buffer (pH 7.6)
-
EDTA
-
Human thioredoxin (hTrx)
-
Human thioredoxin reductase (hTrxR)
-
NADPH
-
Perchloric acid
-
Potassium hydroxide (B78521) (KOH)
-
Boronate affinity column
-
Scintillation cocktail and counter
Assay Buffer:
-
50 mM HEPES, pH 7.6
-
15 mM MgSO₄
-
1 mM EDTA
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the following components (final concentrations):
-
Assay Buffer
-
3 mM ATP (as an allosteric activator for CDP reduction)
-
Varying concentrations of [³H]CDP (e.g., 0.1 - 2 mM)
-
A reducing system: 30 µM hTrx, 0.5 µM hTrxR, and 2 mM NADPH
-
Purified hRNR α subunit (e.g., 0.1 µM)
-
-
Pre-incubation with Inhibitor: For inhibition studies, add varying concentrations of ClFDP to the reaction mixture and pre-incubate for a time sufficient to allow for slow binding (e.g., 30 minutes) at 37°C. For control experiments (no inhibitor), add an equal volume of the vehicle used to dissolve ClFDP.
-
Initiate the Reaction: Initiate the enzymatic reaction by adding the purified hRNR β subunit (e.g., 0.4 µM). The final reaction volume is typically 50-100 µL.
-
Time Course and Quenching: Incubate the reaction at 37°C. At specific time points (e.g., 0, 2, 5, 10, and 15 minutes), remove aliquots (e.g., 10 µL) and quench the reaction by adding them to an equal volume of cold perchloric acid (e.g., 2% v/v).
-
Neutralization: Neutralize the quenched samples by adding an appropriate volume of KOH.
-
Separation of Product: Separate the product, [³H]dCDP, from the unreacted substrate, [³H]CDP, using a boronate affinity column. The ribose sugar of CDP contains a cis-diol that binds to the boronate resin, while the deoxyribose of dCDP does not.
-
Quantification: Elute the [³H]dCDP from the column and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the time course.
Protocol 2: Determination of the Inhibition Constant (Ki) for this compound
This protocol outlines the steps to determine the Ki value for ClFDP as an inhibitor of hRNR.
Procedure:
-
Perform RNR Activity Assays: Follow Protocol 1 to measure the initial reaction velocities at a fixed, non-saturating concentration of the substrate ([³H]CDP) and varying concentrations of the inhibitor, ClFDP. It is recommended to use at least five different inhibitor concentrations.
-
Repeat for Multiple Substrate Concentrations: Repeat step 1 for several different fixed concentrations of the substrate ([³H]CDP).
-
Data Analysis:
-
Plot the initial velocity (v) versus the substrate concentration ([S]) for each inhibitor concentration ([I]).
-
To determine the Ki, a secondary plot, such as a Dixon plot (1/v versus [I]) or a Cornish-Bowden plot ([S]/v versus [I]), can be used.
-
Alternatively, the data can be fitted to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis software to directly calculate the Ki value. For a competitive inhibitor, the following equation can be used: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
-
Conclusion
This compound is a valuable research tool for probing the kinetics of ribonucleotide reductase. Its mechanism as a slow-binding, competitive inhibitor of the catalytic site provides a means to study the enzyme's active site and allosteric regulation. The protocols provided herein offer a framework for conducting detailed kinetic analyses, which can aid in the understanding of RNR function and the development of more effective cancer therapeutics. Careful execution of these experiments and rigorous data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodology to probe subunit interactions in ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural interconversions modulate activity of Escherichia coli ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Clofarabine-5'-diphosphate in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine is a second-generation purine (B94841) nucleoside analog that has demonstrated significant efficacy in the treatment of certain cancers, particularly pediatric acute lymphoblastic leukemia.[1][2] Its cytotoxic effects are mediated through its intracellular phosphorylation to monophosphate, diphosphate (B83284), and triphosphate metabolites.[3][4] Clofarabine-5'-diphosphate (ClFDP), an intermediate in this phosphorylation cascade, is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[5][6] This inhibitory action makes ClFDP a valuable tool in drug discovery for the screening and identification of novel RNR inhibitors. These application notes provide an overview of the mechanism of action of Clofarabine and its metabolites and detail protocols for the use of ClFDP in drug discovery screening assays.
Mechanism of Action of Clofarabine and its Metabolites
Clofarabine enters the cell and is sequentially phosphorylated by deoxycytidine kinase (dCK) to Clofarabine-5'-monophosphate (ClFMP), and then by monophosphate and diphosphate kinases to this compound (ClFDP) and Clofarabine-5'-triphosphate (ClFTP), respectively.[3][5] Both ClFDP and the active triphosphate metabolite, ClFTP, play crucial roles in the drug's cytotoxic effects.
ClFTP primarily acts by inhibiting DNA polymerases and by being incorporated into the DNA strand, leading to the termination of DNA chain elongation.[3][7] Furthermore, ClFTP is a potent inhibitor of ribonucleotide reductase (RNR), with an IC50 of 65 nM.[2][4] RNR is responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting step in the production of deoxynucleoside triphosphates (dNTPs) required for DNA synthesis.[6]
Interestingly, ClFDP is also a potent, slow-binding, reversible inhibitor of the R1 subunit (α) of human RNR.[5] It binds to the catalytic site (C site) of the enzyme, inducing a stable hexameric state of the R1 subunit, which is thought to prevent the proper association with the R2 subunit (β), thereby inhibiting enzyme activity.[5] The potent inhibition of RNR by both ClFDP and ClFTP leads to a depletion of the intracellular dNTP pool, which potentiates the incorporation of ClFTP into DNA and ultimately induces apoptosis.[3][6]
Quantitative Data on Clofarabine Metabolite Activity
The following table summarizes the inhibitory constants of Clofarabine metabolites against human ribonucleotide reductase.
| Metabolite | Target | Inhibition Constant (Ki) | IC50 | Reference(s) |
| This compound (ClFDP) | Human Ribonucleotide Reductase (RNR) | 17 nM | - | [5] |
| Clofarabine-5'-triphosphate (ClFTP) | Human Ribonucleotide Reductase (RNR) | 40 nM | 65 nM | [2][4][5] |
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for Ribonucleotide Reductase (RNR) Inhibitors using a Competitive Binding Assay with this compound
This protocol describes a competitive binding assay in a 384-well format to screen for small molecule inhibitors that compete with ClFDP for binding to the catalytic site of the R1 subunit of human RNR. A fluorescently labeled analog of ClFDP or a fluorescence polarization (FP) based assay can be utilized.
Materials:
-
Recombinant human RNR R1 subunit (α)
-
This compound (ClFDP)
-
Fluorescently labeled ClFDP analog (e.g., BODIPY-labeled) or a suitable fluorescent probe for the active site
-
Compound library dissolved in DMSO
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM KCl, 15 mM MgCl₂, 5% glycerol, 1 mM DTT
-
384-well black, low-volume microplates
-
Plate reader capable of fluorescence polarization or fluorescence intensity measurements
Procedure:
-
Compound Plating:
-
Dispense 100 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.
-
Include appropriate controls:
-
Negative control: DMSO only (no compound)
-
Positive control: Unlabeled ClFDP (e.g., at 10 µM)
-
-
-
Enzyme and Probe Preparation:
-
Prepare a solution of the RNR R1 subunit in assay buffer at a final concentration of 2X the desired assay concentration (e.g., 20 nM).
-
Prepare a solution of the fluorescently labeled ClFDP analog in assay buffer at a final concentration of 2X the desired assay concentration (e.g., 10 nM).
-
-
Assay Assembly:
-
Add 10 µL of the 2X RNR R1 subunit solution to each well of the 384-well plate containing the compounds.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Add 10 µL of the 2X fluorescently labeled ClFDP analog solution to each well.
-
Mix gently by orbital shaking for 1 minute.
-
-
Incubation and Detection:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization or fluorescence intensity using a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)])
-
Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Perform dose-response experiments for the identified hits to determine their IC50 values.
Protocol 2: High-Throughput Screening (HTS) for Nucleoside Diphosphate Kinase (NDPK) Inhibitors using this compound as a Substrate
This protocol describes a coupled-enzyme assay in a 384-well format to screen for inhibitors of Nucleoside Diphosphate Kinase (NDPK). In this assay, NDPK catalyzes the transfer of a phosphate (B84403) group from ATP to ClFDP to produce ClFTP and ADP. The production of ADP is then coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human Nucleoside Diphosphate Kinase (NDPK)
-
This compound (ClFDP)
-
Adenosine-5'-triphosphate (ATP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Compound library dissolved in DMSO
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
384-well UV-transparent microplates
-
Plate reader capable of absorbance measurements at 340 nm
Procedure:
-
Compound Plating:
-
Dispense 100 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.
-
Include appropriate controls:
-
Negative control: DMSO only (no compound)
-
Positive control: A known NDPK inhibitor (e.g., a non-hydrolyzable ATP analog)
-
-
-
Reagent Preparation:
-
Prepare a "Coupling Enzyme Mix" in assay buffer containing PK, LDH, PEP, and NADH at final concentrations of 2X the desired assay concentrations (e.g., 20 U/mL PK, 30 U/mL LDH, 2 mM PEP, 0.4 mM NADH).
-
Prepare a "Substrate Mix" in assay buffer containing ATP and ClFDP at final concentrations of 2X the desired assay concentrations (e.g., 2 mM ATP, 1 mM ClFDP).
-
Prepare an NDPK enzyme solution in assay buffer at a final concentration of 2X the desired assay concentration (e.g., 10 nM).
-
-
Assay Assembly:
-
Add 5 µL of the "Coupling Enzyme Mix" to each well of the 384-well plate.
-
Add 5 µL of the "Substrate Mix" to each well.
-
Add 5 µL of the compound solution (or DMSO/control) to each well.
-
Mix gently by orbital shaking for 1 minute.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
-
Initiation and Detection:
-
Initiate the reaction by adding 5 µL of the 2X NDPK enzyme solution to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode for 15-30 minutes at room temperature.
-
Data Analysis:
-
Determine the rate of reaction (V₀) for each well by calculating the slope of the linear portion of the kinetic read.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [V₀_compound / V₀_negative_control])
-
Identify "hits" as compounds that exhibit a percent inhibition above a defined threshold.
-
Perform dose-response experiments for the identified hits to determine their IC50 values.
References
- 1. assaygenie.com [assaygenie.com]
- 2. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semi-Automated High-Throughput Substrate Screening Assay for Nucleoside Kinases [mdpi.com]
- 4. Real-time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | Semantic Scholar [semanticscholar.org]
- 6. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Activity Measurement for Nucleoside-Diphosphate Kinase [creative-enzymes.com]
Application Note and Protocol for the Preparation of Clofarabine-5'-diphosphate Standards for Chromatography
Introduction
Clofarabine (B1669196) is a second-generation purine (B94841) nucleoside analog used in the treatment of certain types of leukemia. In vivo, clofarabine is phosphorylated to its active metabolites, clofarabine-5'-monophosphate (Clofarabine-MP), clofarabine-5'-diphosphate (Clofarabine-DP), and clofarabine-5'-triphosphate (Clofarabine-TP).[1] Clofarabine-TP is the primary cytotoxic metabolite that inhibits DNA synthesis and repair.[2] The diphosphate (B83284) intermediate, Clofarabine-DP, is a crucial component in the metabolic pathway and its quantification is important for pharmacokinetic and pharmacodynamic studies.
This document provides a detailed protocol for the preparation of this compound (Clofarabine-DP) to be used as a standard in chromatographic assays. The protocol is intended for researchers, scientists, and drug development professionals.
Principle
The preparation of this compound can be achieved through a chemoenzymatic approach. This method involves the phosphorylation of clofarabine, which can be accomplished in a stepwise manner using specific kinases. Deoxycytidine kinase can convert clofarabine to its monophosphate form, which is then further phosphorylated to the diphosphate and triphosphate by monophosphate and diphosphate kinases, respectively.[1] For the preparation of a diphosphate standard, the reaction can be controlled to favor the accumulation of the diphosphate product. Subsequent purification using chromatographic techniques is necessary to isolate the Clofarabine-DP standard.
Materials and Reagents
-
Clofarabine (analytical standard)
-
ATP (Adenosine-5'-triphosphate)
-
Deoxycytidine kinase (dCK)
-
Nucleoside monophosphate kinase (NMPK)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT)
-
Deionized water (Milli-Q or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate buffer for HPLC (e.g., potassium phosphate)
-
Solid Phase Extraction (SPE) cartridges (for purification)
-
HPLC system with UV or MS detector
-
Anion-exchange or reverse-phase HPLC column
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol outlines a two-step enzymatic synthesis to produce this compound.
Step 1: Synthesis of Clofarabine-5'-monophosphate (Clofarabine-MP)
-
Prepare a reaction mixture containing:
-
Clofarabine: 1 mM
-
ATP: 1.5 mM
-
Deoxycytidine kinase (dCK): 0.1 U/mL
-
Reaction Buffer: to final volume
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC to confirm the formation of Clofarabine-MP.
-
Once the conversion to the monophosphate is maximized, proceed to the next step. Heat inactivation of the dCK enzyme (e.g., 95°C for 5 minutes) can be performed before adding the next enzyme.
Step 2: Synthesis of this compound (Clofarabine-DP)
-
To the reaction mixture containing Clofarabine-MP, add:
-
Nucleoside monophosphate kinase (NMPK): 0.2 U/mL
-
Additional ATP may be required to drive the reaction.
-
-
Incubate the reaction mixture at 37°C for another 2-4 hours.
-
Monitor the formation of Clofarabine-DP by HPLC. The reaction should be stopped when the desired amount of diphosphate is formed and before significant conversion to the triphosphate occurs.
-
Terminate the reaction by adding an equal volume of cold acetonitrile or by heat inactivation.
Purification of this compound
Purification of the synthesized Clofarabine-DP is essential to obtain a high-purity standard. Anion-exchange solid-phase extraction (SPE) or preparative HPLC can be employed.
Anion-Exchange SPE Protocol:
-
Condition a strong anion-exchange (SAX) SPE cartridge with methanol (B129727) followed by deionized water.
-
Equilibrate the cartridge with a low-ionic-strength buffer (e.g., 10 mM ammonium (B1175870) bicarbonate).
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with the equilibration buffer to remove unreacted clofarabine and other non-phosphorylated components.
-
Elute the phosphorylated species with a stepwise gradient of a high-ionic-strength buffer (e.g., 1 M ammonium bicarbonate). Clofarabine-MP, -DP, and -TP will elute at different salt concentrations.
-
Collect fractions and analyze by HPLC to identify the fractions containing pure Clofarabine-DP.
-
Lyophilize the pure fractions to obtain the Clofarabine-DP standard as a solid.
HPLC Analysis of Clofarabine Phosphates
An isocratic or gradient HPLC method can be used for the analysis of clofarabine and its phosphorylated metabolites.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Anion-exchange column (e.g., Partisil-10 SAX) or a C18 reverse-phase column |
| Mobile Phase A | 0.03 M Di-Potassium hydrogen ortho-phosphate, pH adjusted to 2.5 with ortho-phosphoric acid[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | Isocratic elution with 45:55 (v/v) of Mobile Phase A:B[2] or a gradient for better separation of all phosphates. |
| Flow Rate | 0.7 - 1.0 mL/min[3][4] |
| Detection | UV at 254 nm[3] or MS/MS[4][5] |
| Column Temperature | Ambient |
Expected Retention Times:
The retention times will vary depending on the exact chromatographic conditions. However, the elution order on an anion-exchange column is typically Clofarabine < Clofarabine-MP < Clofarabine-DP < Clofarabine-TP. On a reverse-phase column, the elution order is reversed due to the increasing polarity of the phosphorylated species.
Data Presentation
The quantitative data from the synthesis and purification steps should be summarized in tables for clarity.
Table 1: Yields of Enzymatic Synthesis
| Analyte | Concentration (mM) after Step 1 | Concentration (mM) after Step 2 |
| Clofarabine | ||
| Clofarabine-MP | ||
| Clofarabine-DP | ||
| Clofarabine-TP |
Table 2: Purity of Clofarabine-DP Standard
| Parameter | Result |
| Purity (by HPLC, %) | |
| Identity (by MS) | Confirmed |
| Quantity (by UV-Vis) |
Visualizations
Caption: Experimental workflow for the preparation and analysis of this compound standard.
Caption: Intracellular phosphorylation pathway of Clofarabine.
Storage and Stability
The purified this compound standard should be stored as a lyophilized powder or in a buffered aqueous solution at -20°C or below to prevent degradation.[6] Short-term exposure to ambient temperatures is possible, but long-term storage should be in a frozen state.[6] The stability of clofarabine solutions has been studied, and they are found to be relatively stable for extended periods when stored properly.[7]
Conclusion
This application note provides a comprehensive protocol for the preparation of a this compound standard for use in chromatographic analysis. The chemoenzymatic synthesis followed by a robust purification method will yield a high-purity standard essential for accurate quantification in research and clinical settings. The provided HPLC conditions offer a starting point for the analytical determination of Clofarabine-DP.
References
- 1. pnas.org [pnas.org]
- 2. ijrti.org [ijrti.org]
- 3. Determination of Clofarabine Triphosphate Concentrations in Leukemia Cells Using Sensitive, Isocratic High-performance Liquid Chromatography | Anticancer Research [ar.iiarjournals.org]
- 4. Quantification of clofarabine in urine and plasma by LC-MS/MS: suitable for PK study and TDM in pediatric patients with relapsed or refractory ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Clofarabine-5'-triphosphate, Cytostatic Nucleotides - Jena Bioscience [jenabioscience.com]
- 7. Long-term stability study of clofarabine injection concentrate and diluted clofarabine infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Ribonucleotide Reductase (RNR) Inhibition Assay Using Clofarabine-5'-diphosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribonucleotide Reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the rate-limiting step in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.[1] This central role in cell proliferation makes human RNR (hRNR) a well-established target for anticancer drugs.[2][1][3][4] Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is an anticancer agent used in the treatment of leukemia.[5][6][7] Upon cellular uptake, clofarabine is phosphorylated to its active mono-, di-, and triphosphate forms.[3][6] Both Clofarabine-5'-diphosphate (ClFDP) and Clofarabine-5'-triphosphate (ClFTP) are potent inhibitors of hRNR.[5][8][9]
This application note provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound against human Ribonucleotide Reductase.
Mechanism of RNR Inhibition by Clofarabine Phosphates
Human RNR is a heterodimeric enzyme composed of two subunits, α (also known as RRM1) and β (also known as RRM2/RRM2B). The α subunit contains the substrate binding (catalytic or C-site) and allosteric sites, while the β subunit houses a tyrosyl radical essential for catalysis.[10] Allosteric regulation is mediated by the binding of ATP (activator) and dATP (inhibitor) to the activity site (A-site), and by the binding of ATP, dATP, dGTP, or TTP to the specificity site (S-site), which controls substrate preference.[1][10]
Clofarabine's diphosphate (B83284) and triphosphate metabolites target the α subunit of hRNR through distinct mechanisms:
-
This compound (ClFDP): Acts as a slow-binding, reversible inhibitor that binds to the catalytic (C-site) of the α subunit.[1][3][5][8][9]
-
Clofarabine-5'-triphosphate (ClFTP): Functions as a rapid, reversible inhibitor by binding to the allosteric activity (A-site), mimicking the inhibitory effect of dATP.[1][3][5][9][10]
Inhibition by both ClFDP and ClFTP has been shown to induce the formation of a kinetically stable hexameric state of the α subunit, which is a key aspect of their inhibitory action.[1][3][5][8]
Figure 1: Mechanism of Clofarabine Activation and RNR Inhibition.
Quantitative Data Summary
The inhibitory potency of this compound and its triphosphate counterpart against human RNR has been quantified in previous studies. The following table summarizes key kinetic parameters.
| Inhibitor | Target Site | Inhibition Type | Ki (nM) | t1/2 for Onset of Inhibition | Reference(s) |
| This compound (ClFDP) | Catalytic (C-site) | Slow-binding, Reversible | 17 | 23 min | [5][8] |
| Clofarabine-5'-triphosphate (ClFTP) | Allosteric (A-site) | Rapid, Reversible | 40 | N/A (Rapid) | [5][8][9] |
Table 1: Inhibitory constants for Clofarabine phosphates against human RNR.
Experimental Protocol: RNR Inhibition Assay
This protocol is adapted from established methods for measuring RNR activity, often employing a radiolabeled substrate.[11][12]
Materials and Reagents
-
Recombinant human RNR α subunit (RRM1)
-
Recombinant human RNR β subunit (RRM2)
-
This compound (ClFDP)
-
[5-³H]-Cytidine-5'-diphosphate ([³H]-CDP)
-
Unlabeled Cytidine-5'-diphosphate (CDP)
-
Adenosine-5'-triphosphate (ATP)
-
Dithiothreitol (DTT) or Human Thioredoxin/Thioredoxin Reductase system
-
NADPH (if using Thioredoxin system)
-
Magnesium Acetate (Mg(OAc)₂) or Magnesium Chloride (MgCl₂)
-
HEPES buffer (pH 7.6)
-
Perchloric Acid
-
Potassium Hydroxide (KOH)
-
Alkaline Phosphatase
-
Scintillation fluid and vials
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
Assay Buffer Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.6), 15 mM Mg(OAc)₂, 1 mM EDTA.
Experimental Workflow
Figure 2: Experimental Workflow for the RNR Inhibition Assay.
Step-by-Step Procedure
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a master mix containing the assay buffer, recombinant RNR α and β subunits (e.g., 0.1 µM R1 and 0.4 µM R2), ATP (e.g., 3 mM), and DTT (e.g., 15 mM).[4]
-
Inhibitor Addition: Aliquot the master mix into separate tubes. Add varying concentrations of this compound to each tube. Include a "no inhibitor" control (vehicle only, e.g., DMSO).
-
Pre-incubation: Due to the slow-binding nature of ClFDP, pre-incubate the reaction mixtures for a set period (e.g., 30 minutes) at 37°C.[4][5]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, [³H]-CDP (e.g., to a final concentration of 100 µM).
-
Time Course Sampling: Incubate the reactions at 37°C. At specific time points (e.g., 0, 2, 4, 6 minutes), remove an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a tube containing cold perchloric acid.[12]
-
Neutralization: Neutralize the quenched samples by adding KOH. Centrifuge to pellet the potassium perchlorate (B79767) precipitate.
-
Dephosphorylation: Transfer the supernatant to a new tube and add alkaline phosphatase to convert the product, [³H]-dCDP, to [³H]-deoxycytidine ([³H]-dC). This step is crucial for subsequent separation from the substrate.
-
Product Separation and Quantification: The product, [³H]-dC, must be separated from the remaining substrate, [³H]-CDP/([³H]-C). This is typically achieved using HPLC. The radioactivity of the collected fractions corresponding to dC is then measured using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of product (dCDP) formed per unit time for each inhibitor concentration.
-
Plot the reaction velocity (or % inhibition) against the logarithm of the ClFDP concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
The provided protocol offers a robust framework for assessing the inhibitory potential of this compound against human Ribonucleotide Reductase. Understanding the specific interactions between inhibitors like ClFDP and their enzymatic targets is fundamental for the development of more effective and targeted cancer chemotherapies. This assay can be adapted to screen other potential RNR inhibitors and to further investigate the complex allosteric regulation of this essential enzyme.
References
- 1. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit [dspace.mit.edu]
- 6. Oncology [pharmacology2000.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clofarabine Targets the Large Subunit (α) of Human Ribonucleotide Reductase in Live Cells by Assembly into Persistent Hexamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Clofarabine-5'-diphosphate as a Tool for DNA Polymerase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is an anticancer agent whose activity relies on its intracellular phosphorylation to its monophosphate, diphosphate (B83284), and the active triphosphate metabolite.[1][2][3] The triphosphate form, clofarabine-5'-triphosphate (ClF-TP), is a known potent inhibitor of DNA polymerases α and ε, leading to the termination of DNA chain elongation and induction of apoptosis in cancer cells.[4][5] While the triphosphate is the primary effector against DNA polymerases, the diphosphate form, clofarabine-5'-diphosphate (ClF-DP), also plays a role in the overall cytotoxic effect, primarily through the inhibition of ribonucleotide reductase.[6][7]
These application notes provide a comprehensive guide for utilizing this compound as a specialized tool in DNA polymerase research. While less potent than its triphosphate counterpart in inhibiting DNA polymerases, ClF-DP can serve as a valuable reagent for investigating the substrate specificity of various DNA polymerases, understanding the role of the gamma-phosphate in nucleotide incorporation, and as a comparative control in studies involving clofarabine's mechanism of action.
Mechanism of Action of Clofarabine
Clofarabine must be intracellularly phosphorylated to its active forms. Deoxycytidine kinase (dCK) initiates this process, followed by subsequent phosphorylations by other kinases to yield the diphosphate and triphosphate metabolites.[1][2] Clofarabine-5'-triphosphate directly inhibits DNA synthesis by competing with the natural substrate, dATP, for the active site of DNA polymerases α and ε.[4] Its incorporation into the growing DNA strand leads to chain termination.[5] Additionally, both the di- and triphosphate forms of clofarabine inhibit ribonucleotide reductase, an enzyme crucial for the production of deoxynucleotides, thereby depleting the pool of natural substrates for DNA synthesis.[6][7]
Quantitative Data
The following tables summarize the known quantitative data for the interaction of clofarabine and its phosphorylated derivatives with relevant enzymes.
Table 1: Inhibition of Ribonucleotide Reductase by Clofarabine Phosphates
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| This compound | Human Ribonucleotide Reductase | 17 nM | [7] |
| Clofarabine-5'-triphosphate | Human Ribonucleotide Reductase | 40 nM | [7] |
Table 2: Inhibition of DNA Polymerases by Clofarabine Triphosphate
| Compound | Target Enzyme | IC50 | Ki | Km for dATP | Reference |
| Clofarabine-5'-triphosphate | DNA Polymerase α | - | ~1 µM | 4 µM | [4] |
| Fludarabine-triphosphate | DNA Polymerase α | 1.6 µM | - | - | [8] |
| Fludarabine-triphosphate | DNA Polymerase ε | 1.3 µM | - | - | [8] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a potential chemoenzymatic approach for the synthesis of clofarabine and its subsequent phosphorylation to the diphosphate form for research purposes, based on established methods.[2][4]
Materials:
-
2-deoxy-2-fluoro-D-arabinose
-
2-chloroadenine
-
Recombinant E. coli enzymes: Ribokinase (RK), Phosphopentomutase (PPM), Purine Nucleoside Phosphorylase (PNP)
-
ATP
-
Recombinant human Deoxycytidine Kinase (dCK)
-
Recombinant human Monophosphate Kinase
-
Reaction buffers
-
HPLC system for purification and analysis
Procedure:
-
Clofarabine Synthesis (One-pot reaction):
-
In a suitable reaction buffer, combine 2-deoxy-2-fluoro-D-arabinose, 2-chloroadenine, and ATP.
-
Add the recombinant enzymes RK, PPM, and PNP.
-
Incubate at an optimal temperature (e.g., 37-50°C) and monitor the reaction progress by HPLC.
-
Purify the resulting clofarabine using column chromatography.
-
-
Phosphorylation to Diphosphate:
-
Incubate the purified clofarabine with ATP, dCK, and monophosphate kinase in an appropriate buffer.
-
Monitor the formation of this compound by HPLC.
-
Purify the final product using anion-exchange chromatography.
-
Protocol 2: DNA Polymerase Inhibition Assay using this compound
This protocol outlines a method to assess the ability of this compound to be utilized as a substrate by a DNA polymerase, or to act as an inhibitor.
Materials:
-
Purified DNA polymerase of interest (e.g., human DNA polymerase α, ε, or a viral polymerase)
-
Primer/template DNA duplex (primer 5'-end labeled with 32P)
-
Deoxynucleoside triphosphates (dNTPs)
-
Synthesized this compound
-
Reaction buffer specific for the DNA polymerase
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager for visualization and quantification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the DNA polymerase, 32P-labeled primer/template DNA, and the appropriate reaction buffer.
-
Prepare a series of reactions with varying concentrations of this compound. Include a positive control with all four natural dNTPs and a negative control without any dNTPs.
-
To test for competitive inhibition, include a constant, limiting concentration of the natural dNTP (dATP) and varying concentrations of this compound.
-
-
Reaction and Analysis:
-
Initiate the reaction by adding the dNTPs and/or this compound.
-
Incubate at the optimal temperature for the DNA polymerase for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Denature the samples by heating and load them onto a denaturing polyacrylamide gel.
-
Separate the unextended primer from the extended product(s) by electrophoresis.
-
Visualize the gel using a phosphorimager and quantify the amount of product formation in each lane.
-
-
Data Analysis:
-
Determine the extent of primer extension in the presence of different concentrations of this compound.
-
If inhibition is observed, calculate the IC50 value, which is the concentration of this compound that reduces the polymerase activity by 50%.
-
If this compound is incorporated, its efficiency relative to the natural dNTP can be determined through kinetic analysis (kcat/Km).
-
Application and Interpretation
-
Substrate Specificity: This assay can determine if a specific DNA polymerase can utilize a diphosphate nucleotide analog as a substrate. While DNA polymerases primarily use triphosphates, some may exhibit low-level incorporation of diphosphates.[9][10]
-
Investigating the Role of the γ-Phosphate: By comparing the incorporation efficiency of this compound with Clofarabine-5'-triphosphate, researchers can probe the role of the terminal phosphate (B84403) group in nucleotide binding and catalysis by the DNA polymerase.
-
Comparative and Control Studies: this compound can serve as a crucial negative or comparative control in experiments designed to elucidate the specific inhibitory effects of Clofarabine-5'-triphosphate on DNA synthesis.
Conclusion
While Clofarabine-5'-triphosphate is the primary metabolite responsible for the direct inhibition of DNA polymerases, this compound can be a valuable and insightful tool for researchers in the field of DNA polymerase biology and drug development. The protocols and data presented here provide a framework for its synthesis and application in detailed mechanistic studies of DNA polymerases. Understanding the interactions of different phosphorylated forms of nucleoside analogs with their enzymatic targets is crucial for the rational design of more effective and selective therapeutic agents.
References
- 1. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemoenzymatic synthesis of clofarabine and related 2′-deoxyfluoroarabinosyl nucleosides: the electronic and stereochemical factors determining substrate recognition by E. coli nucleoside phosphorylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Dual anti-HIV mechanism of clofarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Frontiers | Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer [frontiersin.org]
- 9. DNA synthesis from diphosphate substrates by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA synthesis from diphosphate substrates by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Clofarabine-5'-diphosphate in aqueous solutions.
Welcome to the technical support center for Clofarabine-5'-diphosphate. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to improve the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
The principal degradation pathway for this compound in aqueous solutions is the hydrolysis of the high-energy pyrophosphate (P-O-P) bond. This reaction cleaves the molecule into Clofarabine-5'-monophosphate (Clofarabine-MP) and inorganic phosphate (B84403) (Pi), compromising the compound's integrity for experimental use.
Q2: What are the most critical factors influencing the stability of this compound?
The stability of this compound is primarily affected by the following factors:
-
pH: The pH of the solution is the most critical factor. The pyrophosphate bond is susceptible to both acid- and base-catalyzed hydrolysis, but it is generally most stable in the neutral to slightly alkaline range.[1]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, solutions should be kept cold or frozen whenever possible.
-
Enzymatic Activity: If the solution is prepared in a biological matrix (e.g., cell lysate) or becomes contaminated, enzymes such as phosphatases or nucleoside diphosphate (B83284) kinases (NDPKs) can rapidly degrade the compound.[2][3][4]
-
Divalent Metal Ions: The presence and concentration of divalent metal ions like Mg²⁺ can influence the rate of both chemical and enzymatic hydrolysis.[5]
Q3: What is the optimal pH range for preparing and storing aqueous solutions of this compound?
Based on the stability profile of similar molecules like ATP and general pyrophosphates, the optimal pH range for stability is between pH 6.8 and 8.5 .[1] More extreme acidic or alkaline conditions will lead to rapid hydrolysis.[1] Some studies on nucleoside triphosphates suggest that a pH range of 8.0 to 10.0 can also offer high stability.[6] For most experimental purposes, a buffer between pH 7.0 and 7.5 is a safe starting point.
Q4: How should I store my stock and working solutions of this compound?
To maximize stability, follow these storage guidelines:
-
Long-Term Storage: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C.
-
Short-Term Storage: For daily use, solutions can be stored at 2-8°C for a limited time. However, it is highly recommended to prepare fresh working solutions daily from frozen stock.
-
During Experiments: Keep working solutions on ice at all times to minimize thermal degradation.
Q5: What type of buffer should I use for my experiments?
It is recommended to use a biologically common, non-chelating buffer system to maintain the desired pH. Buffers such as HEPES or Tris-HCl at a pH between 7.0 and 7.5 are suitable choices. Ensure the buffer components do not interfere with your downstream assay.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Degradation of Compound | Incorrect pH: Solution is too acidic or too alkaline. | Prepare fresh solutions using a calibrated pH meter. Ensure the buffer capacity is sufficient for the experiment. Target a pH range of 7.0-8.5. |
| High Temperature: Solution was left at room temperature for an extended period. | Always keep solutions on ice during experiments. For incubations at higher temperatures (e.g., 37°C), minimize the incubation time as much as possible. | |
| Enzymatic Contamination: Presence of phosphatases or other degrading enzymes in the solution or from external contamination. | If working with biological matrices, consider adding phosphatase inhibitors. Use sterile, nuclease-free water and consumables to prepare solutions. | |
| Repeated Freeze-Thaw Cycles: Aliquots were thawed and re-frozen multiple times, leading to degradation. | Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. | |
| Inconsistent Experimental Results | Variable Solution Stability: Differences in solution age, storage conditions, or preparation between experiments. | Standardize your protocol. Always use freshly prepared working solutions from a consistently stored stock. Note the preparation date on all solutions. |
| Inconsistent Buffer Preparation: Minor shifts in buffer pH between batches can significantly alter stability. | Prepare a large, single batch of buffer for a series of related experiments to ensure consistency. Always verify the final pH. | |
| Precipitate Forms in Solution | Low Temperature Storage with Divalent Cations: Precipitation of magnesium pyrophosphate salts can occur at low temperatures and high concentrations.[5] | If using Mg²⁺, consider preparing stock solutions of the cation and this compound separately and combining them just before use. |
Data Presentation
| pH Range | Expected Relative Rate of Hydrolysis | Rationale |
| < 4.0 | Very High | Acid-catalyzed hydrolysis is rapid as the phosphate groups are fully protonated, facilitating nucleophilic attack.[5] |
| 4.0 - 6.5 | Moderate to High | The rate of hydrolysis decreases as the pyrophosphate becomes deprotonated. |
| 6.8 - 8.5 | Low (Optimal Stability) | The molecule exists predominantly as a charged anion, which is more resistant to non-enzymatic hydrolysis.[1] |
| > 9.0 | Moderate to High | Base-catalyzed hydrolysis begins to contribute significantly to the degradation rate. |
Experimental Protocols
Protocol: Stability Assessment of this compound via HPLC
This protocol outlines a method to determine the chemical stability of this compound under various pH and temperature conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer, acetate (B1210297) buffer, and Tris buffer components
-
Calibrated pH meter
-
Reverse-phase C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)[9]
-
HPLC system with UV detector (detection at ~263 nm)[9]
-
Temperature-controlled incubators/water baths
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile, HPLC-grade water. Immediately place on ice and then aliquot for frozen storage at -80°C.
-
Test Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.4, 9.0) to test stability.
-
Working Solution: Dilute the stock solution with the respective test buffer to a final concentration of 50 µg/mL.
3. Stability Experiment:
-
For each pH condition, dispense the working solution into multiple vials.
-
Take one vial for immediate analysis (T=0 point).
-
Incubate the remaining vials at the desired test temperatures (e.g., 4°C, 25°C, and 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each condition.
-
Immediately stop the degradation by flash-freezing in liquid nitrogen or by mixing with a quenching solution (e.g., cold acetonitrile) and store at -80°C until analysis.
4. HPLC Analysis:
-
Mobile Phase: An example mobile phase is a mixture of buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.[10] A gradient elution may be necessary to separate the diphosphate, monophosphate, and parent nucleoside.
-
Analysis: Equilibrate the HPLC system. Inject the samples from the time course experiment.
-
Data Collection: Record the peak area of this compound at each time point. The appearance of new peaks corresponding to Clofarabine-5'-monophosphate and clofarabine (B1669196) can also be monitored.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each condition (pH and temperature) to determine the degradation kinetics.
Visualizations
Degradation and Troubleshooting Diagrams
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Structure, Folding and Stability of Nucleoside Diphosphate Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of nucleotide and enzyme degradation in haddock (Melanogrammus aeglefinus) and herring (Clupea harengus) after high pressure processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 5. Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 7. The relative hydrolytic reactivities of pyrophosphites and pyrophosphates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40755A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ijmspr.in [ijmspr.in]
- 10. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting HPLC peak tailing for clofarabine phosphates.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering HPLC peak tailing with clofarabine (B1669196) and its phosphorylated metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for clofarabine and its phosphates in reverse-phase HPLC?
Peak tailing for these compounds typically arises from secondary interactions between the analyte and the stationary phase.[1] Clofarabine, and especially its highly polar phosphate (B84403) derivatives, can interact strongly with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (e.g., C18).[2][3] These interactions are in addition to the primary hydrophobic retention mechanism and cause a portion of the analyte molecules to lag behind, resulting in an asymmetrical peak.[4]
Other common causes include:
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, it can increase the ionization of surface silanols, enhancing their interaction with the analytes.[5][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[1][7]
-
Column Degradation: An old or contaminated column may have lost its bonded phase or accumulated impurities, creating active sites that cause tailing.[7]
-
Extra-Column Effects: Issues like excessive tubing length, loose fittings, or large detector cell volumes can cause band broadening and tailing.[1][7]
Q2: My clofarabine triphosphate peak is exhibiting severe tailing on a standard C18 column. Why is this happening and what can I do?
Clofarabine triphosphate is a highly polar, anionic compound. On a standard reverse-phase C18 column, it experiences minimal hydrophobic retention and strong ionic repulsion/attraction with the silica (B1680970) backbone. The primary cause of tailing is the strong interaction between the negatively charged phosphate groups and any available active sites on the silica surface, such as un-capped silanols or trace metal impurities.[2][4]
To address this, consider the following strategies:
-
Use an Ion-Pairing Reagent: Add a reagent like N,N-dimethylhexylamine (NNDHA) or triethylamine (B128534) acetate (B1210297) (TEAA) to the mobile phase.[8] These reagents contain a hydrophobic part that interacts with the C18 stationary phase and a charged part that pairs with the phosphate groups of your analyte. This neutralizes the charge and increases hydrophobic retention, leading to better peak shape and retention time.
-
Switch to a Different Stationary Phase: A highly end-capped, high-purity silica column can reduce the number of available silanol groups.[9] Alternatively, consider a column with a polar-embedded or polar-endcapped phase, which provides shielding against residual silanols.[5][7] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a suitable alternative.[10]
Q3: How does mobile phase pH affect the peak shape of clofarabine?
Mobile phase pH is a critical parameter. For basic compounds like clofarabine, secondary interactions with acidic silanol groups are a major cause of tailing.[11] By operating at a low pH (e.g., 2.5-3.0), the silanol groups are protonated (Si-OH) and thus neutral, which minimizes their ability to interact with the positively charged analyte.[6][9] Several published methods for clofarabine successfully use a phosphate buffer at pH 3.0 to achieve a symmetric peak shape.[12]
Q4: Can my sample solvent cause peak tailing?
Yes. A mismatch between the injection solvent and the mobile phase is a common cause of peak distortion.[1] If the sample is dissolved in a solvent that is much stronger (e.g., high percentage of organic solvent) than the initial mobile phase, it can lead to band broadening and tailing.[11] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues.
Initial Diagnosis Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing.
Caption: A workflow for diagnosing HPLC peak tailing issues.
Mechanism of Peak Tailing
The diagram below illustrates how negatively charged clofarabine phosphate interacts with residual silanol groups on a C18 stationary phase, causing peak tailing.
Caption: Secondary ionic interactions causing peak tailing.
Data & Protocols
Table 1: Recommended Starting HPLC Conditions for Clofarabine
This table summarizes typical starting conditions for the analysis of the parent drug, clofarabine, based on published methods.[12][13][14] These can be a starting point for method development for its phosphates.
| Parameter | Recommended Condition | Rationale / Notes |
| Column | Inertsil ODS 3V or C18 (e.g., 150 x 4.6 mm, 5 µm) | A high-purity, end-capped C18 column is crucial to minimize silanol activity.[12][13] |
| Mobile Phase A | 0.01 M Phosphate Buffer | Provides pH control and buffering capacity.[12] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase.[12][14] |
| pH | 3.0 (Adjusted with Phosphoric Acid) | Low pH suppresses silanol ionization, improving peak shape for basic analytes.[9][12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[12] |
| Column Temp. | 30 °C | Provides stable retention times.[12] |
| Detection (UV) | 250 - 263 nm | Wavelength of maximum absorbance for clofarabine.[12][13] |
| Injection Volume | 10 µL | Keep injection volume small to avoid overload.[12] |
Experimental Protocol: Modifying a Method to Reduce Peak Tailing
This protocol provides steps to systematically address peak tailing for clofarabine phosphates.
Objective: To improve the peak asymmetry factor (As) to be ≤ 1.5.
Initial Conditions: Assume a standard C18 column and a neutral mobile phase are being used, resulting in significant peak tailing.
Methodology:
-
Mobile Phase pH Adjustment (First Approach):
-
Prepare a 25 mM potassium phosphate buffer.
-
Adjust the pH of the aqueous buffer to 2.8 using phosphoric acid. A lower pH helps protonate residual silanol groups, minimizing secondary interactions.[6][9]
-
Prepare your mobile phase using this buffer as the aqueous component.
-
Equilibrate the column with at least 20 column volumes of the new mobile phase.
-
Inject the sample and analyze the peak shape. This is often sufficient to improve the peak shape of the parent clofarabine.
-
-
Increase Buffer Concentration:
-
Introduction of an Ion-Pairing Reagent (for Phosphates):
-
If pH and buffer adjustments are insufficient for the phosphate peaks, introduce an ion-pairing reagent into the mobile phase. This is often necessary for highly polar, charged analytes.[8]
-
Reagent Preparation: Prepare a stock solution of 100 mM N,N-dimethylhexylamine (NNDHA), adjusted to pH 5.0.
-
Mobile Phase Preparation: Add the NNDHA stock to your aqueous mobile phase to a final concentration of 5-10 mM.
-
Equilibration: This step is critical. Equilibrate the column with the ion-pairing mobile phase for an extended period (e.g., 30-60 minutes) to ensure the stationary phase is fully coated with the reagent.
-
Inject the sample. The ion-pairing reagent should increase retention and significantly improve the peak shape of clofarabine phosphates.
-
-
System Evaluation:
-
If tailing affects all peaks, not just the analytes of interest, investigate the HPLC system.
-
Check for Dead Volume: Remove the column and replace it with a zero-dead-volume union. Run a blank gradient to check for system pressure and baseline stability.
-
Backflush Column: If the column inlet frit is suspected to be blocked, reverse the column and flush it with a strong solvent (e.g., 100% isopropanol) to waste.[16]
-
Check Tubing: Ensure all connection tubing, especially between the column and detector, is as short and narrow-bore as possible.[7]
-
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. chromtech.com [chromtech.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. uhplcs.com [uhplcs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. support.waters.com [support.waters.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Quantification of Clofarabine and its Impurity Substances by RP-HPLC Method in Parenteral Formulation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Potential interference in Clofarabine-5'-diphosphate enzymatic assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays involving Clofarabine-5'-diphosphate.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic pathway for the conversion of clofarabine (B1669196) to its active triphosphate form?
Clofarabine is a prodrug that requires intracellular phosphorylation to become pharmacologically active. The process is a sequential three-step phosphorylation:
-
Clofarabine to Clofarabine-5'-monophosphate (Clo-MP): This initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK).
-
Clo-MP to this compound (Clo-DP): The monophosphate is then phosphorylated to the diphosphate (B83284) form by nucleoside monophosphate kinases (NMPKs).
-
Clo-DP to Clofarabine-5'-triphosphate (Clo-TP): Finally, nucleoside diphosphate kinases (NDPKs) catalyze the formation of the active triphosphate metabolite. This active form, Clo-TP, inhibits DNA polymerases and ribonucleotide reductase, leading to cancer cell death.
Q2: Why would I need to perform an enzymatic assay specifically for this compound (Clo-DP)?
While the final triphosphate form is the active drug, studying the formation of the diphosphate intermediate can be crucial for several reasons:
-
Understanding Rate-Limiting Steps: To determine if the conversion of Clo-MP to Clo-DP is a bottleneck in the activation pathway.
-
Investigating Drug Resistance: Resistance mechanisms might involve altered activity of the kinases responsible for this step.
-
Screening for Modulators: To identify compounds that might enhance or inhibit the phosphorylation of Clo-MP, thereby modulating the efficacy of clofarabine.
Q3: What are the key components of an in vitro enzymatic assay for the formation of this compound?
A typical assay would include:
-
Enzyme: A purified nucleoside monophosphate kinase (NMPK).
-
Substrate: Clofarabine-5'-monophosphate (Clo-MP).
-
Phosphate Donor: Typically Adenosine-5'-triphosphate (ATP).
-
Buffer System: To maintain optimal pH and ionic strength.
-
Divalent Cations: Such as MgCl2, which are often required for kinase activity.
-
Detection System: To measure the formation of Clo-DP or the consumption of ATP.
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays for the phosphorylation of Clofarabine-5'-monophosphate to this compound.
Issue 1: No or Low Signal (Low Clo-DP Formation)
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify the activity of the NMPK with a known substrate.- Ensure proper storage conditions (-80°C) and avoid repeated freeze-thaw cycles.- Use a fresh aliquot of the enzyme. |
| Substrate Degradation | - Confirm the purity and integrity of Clo-MP using analytical methods like HPLC.- Store Clo-MP under recommended conditions (desiccated at -20°C). |
| Suboptimal ATP Concentration | - The ATP concentration should be optimized for the specific NMPK being used. Typically, concentrations are at or near the Km for ATP to ensure sensitivity to competitive inhibitors.[1][2] |
| Incorrect Buffer Conditions | - Verify the pH and ionic strength of the assay buffer. Most kinase assays perform optimally at a pH between 7.0 and 8.5.- Ensure the buffer does not contain chelating agents like EDTA if divalent cations are required.[3] |
| Insufficient Incubation Time | - Optimize the incubation time to ensure the reaction is in the linear range. Run a time-course experiment to determine the optimal endpoint. |
| Presence of Inhibitors | - Test for the presence of known NMPK inhibitors in your sample or reagents.- Other nucleoside analogs can act as competitive inhibitors.[4] |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | - Use fresh, high-purity reagents, especially ATP and buffer components.- Filter-sterilize buffers to remove any microbial contamination. |
| Non-Enzymatic Conversion | - Run a control reaction without the enzyme to assess the level of non-enzymatic phosphorylation. This should be negligible. |
| Detection Method Interference | - If using a fluorescence-based assay, check for autofluorescence of your test compounds or buffer components.[5] - For luminescence-based ATP consumption assays, compounds may directly inhibit the luciferase reporter enzyme.[6] |
| High Enzyme Concentration | - Titrate the enzyme concentration to find the optimal level that gives a robust signal without excessive background. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Use calibrated pipettes and proper pipetting techniques, especially for small volumes.- Prepare a master mix of reagents to minimize pipetting errors between wells. |
| Inconsistent Temperature | - Ensure uniform temperature across the assay plate during incubation. Avoid "edge effects" by incubating in a humidified chamber and not using the outer wells. |
| Reagent Instability | - Prepare fresh dilutions of ATP and other labile reagents for each experiment.- Keep enzymes on ice at all times.[7] |
| Plate Effects | - If using microplates, ensure consistent mixing in all wells.- Be mindful of evaporation, especially during long incubation times. Use plate sealers. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific experimental conditions.
Protocol 1: In Vitro NMPK Activity Assay using HPLC
This method directly measures the formation of this compound.
-
Reaction Mixture Preparation:
-
Prepare a master mix containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 1 mM ATP.
-
Aliquot the master mix into reaction tubes.
-
-
Initiate the Reaction:
-
Add Clofarabine-5'-monophosphate to a final concentration of 100 µM.
-
Add the purified NMPK enzyme to a final concentration of 10-50 nM.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Stop the Reaction:
-
Terminate the reaction by adding an equal volume of 0.1 M HCl or by heat inactivation at 95°C for 5 minutes.
-
-
Analysis:
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase ion-pairing HPLC to separate and quantify Clo-MP and Clo-DP.
-
Protocol 2: Coupled-Enzyme Luminescence Assay (ADP-Glo™)
This method indirectly measures NMPK activity by quantifying the amount of ADP produced.
-
Kinase Reaction:
-
Set up the kinase reaction as described in Protocol 1 (Steps 1-3).
-
-
ATP Depletion:
-
After the kinase reaction, add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced, and thus to the NMPK activity.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges for key components in a kinase assay.
| Component | Typical Concentration Range | Notes |
| Enzyme (NMPK) | 1 - 100 nM | Highly dependent on the specific activity of the enzyme. |
| Substrate (Clo-MP) | 1 - 200 µM | Should be around the Km value for the enzyme, if known. |
| ATP | 10 µM - 1 mM | Often set at the Km for ATP to balance activity and inhibitor sensitivity.[1] |
| MgCl₂ | 5 - 20 mM | Essential cofactor for most kinases. |
| DTT | 0.5 - 2 mM | Reducing agent to maintain enzyme stability. |
| EDTA | < 0.5 mM | Can interfere by chelating essential divalent cations.[3] |
| DMSO | < 1% (v/v) | High concentrations can inhibit enzyme activity.[5] |
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. scbt.com [scbt.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
Addressing low yield in the chemical synthesis of Clofarabine-5'-diphosphate.
Welcome to the technical support center for the chemical synthesis of Clofarabine-5'-diphosphate. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to low yield and other common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing nucleoside-5'-diphosphates (NDPs)?
A1: A primary method for synthesizing NDPs is through the SN2 displacement of an activated 5'-position of the nucleoside using a pyrophosphate salt. A common approach involves converting the 5'-hydroxyl group of the nucleoside into a good leaving group, such as a tosylate. This activated nucleoside is then reacted with a soluble pyrophosphate salt in an anhydrous organic solvent.[1] Alternative strategies include phosphoramidite (B1245037) methods and approaches using cycloSal-nucleotides as intermediates, though these can require extensive purification and may result in poor yields.[2][3]
Q2: What is a realistic expected yield for this type of synthesis?
A2: The yields for nucleoside diphosphate (B83284) synthesis can be variable and are often modest. For instance, syntheses using cycloSal-based methods have reported yields around 25% due to the need for extensive purification.[3] A more direct displacement reaction on a tosylated nucleoside reported approximately 62% conversion to the desired diphosphate, based on the consumption of the pyrophosphate reagent.[1] Achieving high yields is challenging due to the multiple reactive sites on the nucleoside and the lability of phosphate (B84403) anhydride (B1165640) bonds.
Q3: What are the most critical reagents and conditions for the phosphorylation step?
A3: The success of the phosphorylation reaction hinges on two critical factors:
-
Anhydrous Conditions: The pyrophosphate reagent is highly sensitive to moisture. The availability of a dry, organic-solvent-soluble pyrophosphate is essential to prevent hydrolysis and ensure it acts as an effective nucleophile.[1]
-
Effective Leaving Group: The 5'-position of clofarabine (B1669196) must be activated with a good leaving group (e.g., tosylate) to facilitate the nucleophilic attack by pyrophosphate.[1] Key conditions include the use of a dry polar aprotic solvent like acetonitrile (B52724) and maintaining an inert atmosphere.[1]
Q4: Are there specific stability concerns for the final product, this compound?
A4: While data on the diphosphate is limited, studies on the parent drug, Clofarabine, show it is stable in solution for extended periods.[4] However, nucleoside polyphosphates, in general, are susceptible to hydrolysis of the phosphate anhydride bonds, especially under acidic or basic conditions. Therefore, purified this compound should be stored under appropriate conditions (e.g., frozen, neutral pH) to prevent degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended actions in a question-and-answer format.
Scenario 1: Low or No Product Formation
Q: My reaction shows very low conversion to the desired diphosphate product. What are the likely causes?
A: Low or no product formation is a common issue. The following flowchart and explanations can help diagnose the problem.
Figure 1: Troubleshooting workflow for low product yield.
-
Potential Cause 1: Incomplete 5'-Activation: The initial step of converting the 5'-hydroxyl into a leaving group (e.g., tosylate) may be incomplete. Unreacted 5'-hydroxy-clofarabine will not proceed to the diphosphate.
-
Action: Verify the completion of the activation step via TLC, HPLC, or NMR before proceeding. If incomplete, optimize the activation reaction (e.g., reaction time, temperature, stoichiometry).
-
-
Potential Cause 2: Inactive Pyrophosphate: The pyrophosphate salt is the key nucleophile. If it is not fully anhydrous and soluble in the organic solvent, its nucleophilicity will be dramatically reduced.[1]
-
Action: Use a reliable source of organic-soluble pyrophosphate, such as a tetrabutylammonium (B224687) salt, and ensure it is rigorously dried before use.[1] Handle all reagents and solvents under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
-
Potential Cause 3: Sub-optimal Reaction Conditions: The SN2 displacement may be kinetically slow.
Scenario 2: Multiple Byproducts Observed
Q: My reaction mixture shows several unexpected spots on TLC or peaks in HPLC. What could they be?
A: The formation of multiple byproducts is common due to the various reactive sites on the nucleoside.
-
Potential Cause 1: Formation of Clofarabine-5'-triphosphate (cFTP): The desired diphosphate product can sometimes react further with phosphate impurities or other activated phosphate species, leading to the triphosphate. This is a known issue in similar phosphorylation reactions.[1]
-
Action: Use a stoichiometric amount or only a slight excess of pyrophosphate to minimize over-reaction. Analyze the reaction mixture carefully using 31P NMR to identify different phosphate species.
-
-
Potential Cause 2: Unwanted Reactions on the Nucleobase or Sugar: Without appropriate protecting groups, the pyrophosphate could potentially react with other positions on the clofarabine molecule, although the 5'-primary position is the most reactive. The use of protecting groups on the sugar moiety has been employed in related syntheses to ensure regioselectivity.[2]
-
Action: If significant side products are observed, consider a synthetic route that incorporates protecting groups for the 3'-hydroxyl group, such as a 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl group.[2]
-
-
Potential Cause 3: Degradation: The starting material or product may be degrading under the reaction conditions.
-
Action: Monitor the reaction at multiple time points to track the appearance of impurities. If they increase over time, consider running the reaction at a lower temperature or for a shorter duration.
-
Scenario 3: Significant Product Loss During Purification
Q: I see a good conversion in the crude reaction mixture, but my final isolated yield is very low. Why?
A: The purification of highly polar, charged molecules like NDPs is a major source of yield loss.
-
Potential Cause 1: Inefficient Isolation/Precipitation: Methods that rely on selective precipitation can be difficult to optimize. The polarity of the product influences its solubility, and an incomplete precipitation will lead to significant loss.[1]
-
Action: If using the sodium iodide/acetone (B3395972) precipitation method, carefully optimize the solvent ratios and temperature to maximize product recovery.[1] Ensure thorough mixing and sufficient time for precipitation.
-
-
Potential Cause 2: Adsorption or Degradation on Chromatography Media: Standard silica (B1680970) gel chromatography is generally not suitable for purifying highly polar nucleotides. Ion-exchange or reverse-phase (RP) chromatography is typically used, but product can be lost on the column.
-
Action: Use a well-established ion-exchange or RP-HPLC purification protocol for nucleotides. Passivate columns if necessary and use appropriate buffers (e.g., triethylammonium (B8662869) bicarbonate) that are volatile and will not degrade the product.
-
Data Summary: Representative NDP Synthesis Conditions
The following table summarizes the reaction conditions and results for a general method of synthesizing nucleoside-5'-diphosphates from 5'-tosylated precursors, which can serve as a starting point for optimizing the synthesis of this compound.[1]
| Parameter | Condition / Value | Reference |
| Substrate | 5'-Tosylthymidine | [1] |
| Phosphorylating Agent | Tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate | [1] |
| Stoichiometry | 2 equivalents of pyrophosphate per equivalent of substrate | [1] |
| Solvent | Anhydrous Acetonitrile | [1] |
| Temperature | 30 °C | [1] |
| Reaction Time | ~30 hours | [1] |
| Conversion | ~62% (based on 31P NMR) | [1] |
| Isolation Method | Precipitation with Sodium Iodide in Acetone/Water | [1] |
Experimental Protocols
The following is a representative protocol for the synthesis of a nucleoside-5'-diphosphate, adapted from established methods for researchers to use as a guide.[1] Note: This protocol is a general guideline and must be adapted and optimized for 5'-activated Clofarabine.
Protocol: Synthesis of this compound
Figure 2: General experimental workflow for NDP synthesis.
Materials:
-
5'-Tosyl-Clofarabine (or other 5'-activated clofarabine derivative)
-
Tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate), anhydrous
-
Anhydrous acetonitrile
-
Sodium iodide (NaI)
-
Acetone
-
Deionized water
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine 5'-Tosyl-Clofarabine (1 equivalent) and PPN pyrophosphate (2 equivalents).[1]
-
Add anhydrous acetonitrile via syringe and stir the mixture.
-
Heat the reaction to 30 °C and monitor its progress by TLC or 31P NMR spectroscopy until the starting material is consumed or no further change is observed (approx. 30-48 hours).[1]
-
Once the reaction is complete, transfer the crude mixture to a centrifuge tube.
-
In a separate beaker, prepare a solution of sodium iodide in 9:1 acetone/water.
-
Cool the centrifuge tube to 0 °C and add the NaI solution dropwise with constant stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to facilitate the precipitation of the product as its sodium salt.[1]
-
Centrifuge the suspension (e.g., at 4,000 rpm for 10 minutes).[1]
-
Carefully decant the supernatant. Wash the resulting solid pellet with cold acetone and centrifuge again.
-
Decant the acetone and dry the isolated solid under high vacuum.
-
Characterize the final product using appropriate analytical techniques (1H NMR, 31P NMR, Mass Spectrometry) to confirm its identity and purity.
References
- 1. A procedure for the preparation and isolation of nucleoside-5’-diphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytostatic activity of 1,2- and 1,3-diacylglycerophosphates of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside diphosphate and triphosphate prodrugs – An unsolvable task? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term stability study of clofarabine injection concentrate and diluted clofarabine infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Clofarabine Metabolite Quantification
Welcome to the technical support center for clofarabine (B1669196) metabolite quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the bioanalysis of clofarabine and its metabolites. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of clofarabine and its metabolites, particularly its active form, clofarabine triphosphate. The following tables summarize common problems, their potential causes, and recommended solutions.
Quantitative Data Summary
| Parameter | Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Recovery | Low and inconsistent recovery of clofarabine triphosphate from PBMCs. | Inefficient cell lysis; Degradation of the analyte during extraction; Suboptimal solid-phase extraction (SPE) conditions. | Use validated cell lysis buffers (e.g., methanol-based); Keep samples on ice throughout the extraction process; Optimize SPE wash and elution steps. |
| Matrix Effects | Signal suppression or enhancement in plasma and urine samples.[1] | Co-eluting endogenous phospholipids (B1166683) or salts.[1] | Use a more efficient sample clean-up method (e.g., SPE over protein precipitation); Modify chromatographic conditions to separate the analyte from interfering matrix components.[1] |
| Stability | Degradation of clofarabine triphosphate in collected samples. | Enzymatic degradation by phosphatases in the biological matrix. | Immediately process and extract samples after collection; Store cell pellets at -80°C if immediate extraction is not possible. |
| Peak Shape | Tailing or broad peaks for clofarabine. | Secondary interactions with residual silanols on the HPLC column; High pH of the mobile phase. | Use a high-purity, end-capped C18 column; Acidify the mobile phase with formic or acetic acid.[2][3][4] |
| Sensitivity | Poor sensitivity for clofarabine triphosphate. | Inefficient ionization; Suboptimal mass spectrometry parameters. | Optimize electrospray ionization (ESI) source parameters in negative ion mode; Use a sensitive triple quadrupole mass spectrometer. |
Frequently Asked Questions (FAQs)
Sample Collection and Handling
Q1: What is the best way to collect and process peripheral blood mononuclear cells (PBMCs) for clofarabine triphosphate analysis?
A1: PBMCs should be isolated from whole blood using Ficoll-Paque density gradient centrifugation immediately after collection. After isolation, wash the cells with phosphate-buffered saline (PBS) and count them. Cell pellets can then be stored at -80°C until extraction. It is crucial to minimize the time between blood collection and PBMC isolation to prevent metabolite degradation.
Q2: How can I ensure the stability of clofarabine and its metabolites during sample storage?
A2: Clofarabine is relatively stable in plasma and urine when stored at -20°C or -80°C.[1] However, its phosphorylated metabolites, especially the triphosphate form in cells, are more susceptible to degradation. For long-term storage, cell pellets should be stored at -80°C. Avoid repeated freeze-thaw cycles.[5]
Q3: Are there any recommended stabilizers for sample collection?
A3: For cellular metabolites, rapid processing and freezing are the primary methods of stabilization. The addition of phosphatase inhibitors to the cell lysis buffer can also be considered to prevent the dephosphorylation of clofarabine triphosphate, though this needs to be validated for your specific assay.
Chromatography and Mass Spectrometry
Q4: I am observing significant peak tailing for clofarabine. How can I improve the peak shape?
A4: Peak tailing for clofarabine, a polar compound, is often due to interactions with the stationary phase. To mitigate this, you can:
-
Use a modern, high-purity, end-capped C18 column to minimize silanol (B1196071) interactions.[2][3][4]
-
Acidify the mobile phase with 0.1% formic acid to protonate the analyte and reduce secondary interactions.[2][3]
-
Consider a column with a different stationary phase, such as one with an embedded polar group.
Q5: What are the common causes of ion suppression when analyzing clofarabine in plasma, and how can I overcome them?
A5: Ion suppression in plasma is often caused by co-eluting phospholipids. To address this:
-
Implement a robust sample preparation method like solid-phase extraction (SPE) to effectively remove these interfering components.
-
Optimize your chromatographic method to achieve baseline separation between clofarabine and the region where phospholipids typically elute.
-
Use a stable isotope-labeled internal standard to compensate for any remaining matrix effects.
Q6: Which ionization mode is best for detecting clofarabine and its triphosphate metabolite?
A6: For clofarabine, positive electrospray ionization (ESI+) is commonly used. However, for the phosphorylated metabolites like clofarabine triphosphate, negative electrospray ionization (ESI-) is more sensitive due to the presence of the negatively charged phosphate (B84403) groups.
Experimental Protocols
Quantification of Clofarabine Triphosphate in PBMCs by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized in your laboratory.
1. PBMC Isolation and Extraction
-
Isolate PBMCs from whole blood using a Ficoll-Paque density gradient.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of ice-cold 70% methanol (B129727) for cell lysis and protein precipitation.
-
Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the analyte and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
HPLC Column: High-purity C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate clofarabine triphosphate from other cellular components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI-.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for clofarabine triphosphate and the internal standard.
Visualizations
Caption: Experimental workflow for clofarabine triphosphate quantification.
Caption: Clofarabine metabolic pathway and analytical challenges.
References
- 1. Quantification of clofarabine in urine and plasma by LC-MS/MS: suitable for PK study and TDM in pediatric patients with relapsed or refractory ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Long-term stability study of clofarabine injection concentrate and diluted clofarabine infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to increase the half-life of Clofarabine-5'-diphosphate in vitro.
This technical support center provides guidance for researchers, scientists, and drug development professionals on methods to increase the in vitro half-life of Clofarabine-5'-diphosphate (ClFDP). The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in maintaining the in vitro stability of this compound?
A1: this compound (ClFDP) is a transient intracellular metabolite in the activation pathway of the prodrug clofarabine (B1669196). In biological systems, it is rapidly converted to the active triphosphate form or dephosphorylated. Therefore, its half-life in vitro, especially in the presence of cellular extracts or enzymes, is inherently short. The primary challenges are preventing its enzymatic conversion and degradation.
Q2: What are the main enzymatic pathways that affect the stability of ClFDP in vitro?
A2: The stability of ClFDP is primarily affected by two types of enzymatic activities:
-
Further Phosphorylation: Kinases will phosphorylate ClFDP to its active triphosphate form (Clofarabine-5'-triphosphate or ClFTP).
-
Dephosphorylation: Cellular phosphatases can remove phosphate (B84403) groups, converting ClFDP back to the monophosphate or to the parent nucleoside analog.
Q3: Can the interaction of ClFDP with its target enzymes be used to increase its stability?
A3: Yes. This compound is a slow-binding, reversible inhibitor of ribonucleotide reductase (RNR).[1][2][3] The half-life of the enzyme-inhibitor complex (E•ClFDP*) has been measured to be 23 minutes.[1][2][3] By incubating ClFDP with purified RNR, the diphosphate (B83284) can be sequestered in a bound state, effectively increasing its stability by preventing it from being a substrate for other enzymes.
Q4: Are there any general handling and storage recommendations to improve the stability of ClFDP?
Q5: Can chemical modifications be used to increase the half-life of ClFDP?
A5: While there is no direct research on modifying ClFDP, related concepts have been explored. For instance, prodrug strategies have been developed for clofarabine, such as creating 1,2- and 1,3-diacylglycerophosphate conjugates to improve its properties.[5] In principle, similar chemical modifications could be applied to the phosphate groups of ClFDP to protect them from phosphatases, though this would require chemical synthesis and may alter the molecule's activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid disappearance of ClFDP in cell lysate experiments. | High phosphatase or kinase activity in the cell lysate. | 1. Add a cocktail of broad-spectrum phosphatase inhibitors to the lysate. 2. If the goal is to study ClFDP itself, consider using purified enzymes (e.g., ribonucleotide reductase) instead of a complex cell lysate. |
| Inconsistent results in in vitro assays with ClFDP. | Degradation of ClFDP during storage or experimental setup. | 1. Prepare fresh solutions of ClFDP for each experiment. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Ensure the pH of all buffers is within the optimal range for clofarabine stability (pH 4.5-7.5).[4] |
| Difficulty in isolating or purifying ClFDP. | The molecule is inherently unstable and prone to dephosphorylation. | Consider performing enzymatic synthesis of ClFDP from the monophosphate in a controlled environment with minimal phosphatase activity, and use it immediately for downstream applications. |
Experimental Protocols
Protocol 1: Increasing ClFDP Half-Life via Binding to Ribonucleotide Reductase
This protocol is designed to stabilize ClFDP by forming a complex with its target enzyme, ribonucleotide reductase (RNR).
Materials:
-
This compound (ClFDP)
-
Purified human ribonucleotide reductase (hRNR) α and β subunits
-
Reaction buffer (e.g., HEPES-based buffer, pH 7.4, containing MgCl2 and dithiothreitol)
-
Allosteric effectors (e.g., ATP or dGTP)
Procedure:
-
Reconstitute the active hRNR enzyme by incubating the α and β subunits in the reaction buffer.
-
Add the desired allosteric effector (e.g., dGTP and/or ATP) to the reconstituted hRNR.
-
Introduce ClFDP to the hRNR solution. A 1:1 molar ratio of ClFDP to the RNR active site is a good starting point.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for a time sufficient to allow for binding (e.g., 20-30 minutes).
-
The resulting solution will contain the more stable E•ClFDP* complex, which has a dissociation half-life of approximately 23 minutes.[1][2][3] This stabilized form of ClFDP can then be used in subsequent in vitro experiments.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Inhibitor | This compound (ClFDP) | [1][2][3] |
| Target Enzyme | Human Ribonucleotide Reductase (hRNR) | [1][2][3] |
| Inhibition Type | Slow-binding, reversible | [1][2][3] |
| Dissociation Half-Life (t1/2) | 23 minutes | [1][2][3] |
| Inhibition Constant (Ki*) | 17 nM | [1][2][3] |
Visualizations
Signaling and Metabolic Pathways
Caption: Intracellular metabolism of clofarabine.
Experimental Workflow
Caption: Workflow for stabilizing ClFDP with hRNR.
Logical Relationships
Caption: Methods to increase the in vitro half-life of ClFDP.
References
- 1. pnas.org [pnas.org]
- 2. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit [dspace.mit.edu]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro cytostatic activity of 1,2- and 1,3-diacylglycerophosphates of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Stability-Indicating HPLC Method Validation for Clofarabine-5'-diphosphate
This guide provides a comprehensive overview of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Clofarabine-5'-diphosphate. The information is intended for researchers, scientists, and drug development professionals. While a specific validated stability-indicating HPLC method for this compound is not extensively documented in publicly available literature, this guide outlines a proposed method based on established analytical principles for clofarabine (B1669196) and its triphosphates, along with a comparison to existing validated methods for the parent drug, clofarabine.
Introduction
Clofarabine is a purine (B94841) nucleoside analog used in the treatment of certain types of leukemia. In vivo, it is converted to its active metabolites, including clofarabine-5'-monophosphate, -diphosphate, and -triphosphate. This compound, along with the triphosphate form, is known to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis. Therefore, a validated stability-indicating analytical method is crucial to ensure the quality, potency, and safety of drug substances and products by selectively quantifying the diphosphate (B83284) form in the presence of its potential degradation products and related substances.
A stability-indicating method is a validated analytical procedure that accurately measures the active pharmaceutical ingredient (API) free from interference from degradation products, process impurities, excipients, or other potential impurities. The development and validation of such methods are guided by the International Council for Harmonisation (ICH) guidelines.
Comparison of HPLC Methods
Several HPLC methods have been published for the determination of clofarabine in bulk and pharmaceutical dosage forms. These methods primarily focus on the parent drug. However, the analysis of its phosphorylated metabolites, such as the diphosphate, requires different chromatographic approaches due to their increased polarity. Anion-exchange or ion-pair chromatography are typically employed for the separation of nucleotides.
Based on a review of available literature for clofarabine and its triphosphates, a proposed stability-indicating HPLC method for this compound would likely utilize an anion-exchange column. An alternative approach could involve ion-pair reversed-phase chromatography.
Table 1: Comparison of a Proposed HPLC Method for this compound and a Validated Method for Clofarabine.
| Parameter | Proposed Method for this compound (Anion-Exchange) | Validated Method for Clofarabine (Reversed-Phase)[1] |
| Stationary Phase | Strong anion-exchange column (e.g., TSKgel DEAE-2SW) | C18 column (e.g., Develosil C-18 MG-5, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a phosphate (B84403) buffer and an organic modifier (e.g., 0.06 M Na2HPO4 (pH 6.9) with 20% acetonitrile) | Isocratic elution with Trifluoroacetic acid: Methanol: Acetonitrile (75:10:15 v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm or 263 nm | UV at 282 nm |
| Retention Time | Dependent on specific conditions, expected to be well-retained | ~3.9 minutes |
Experimental Protocols
The validation of the proposed stability-indicating HPLC method for this compound should be performed according to ICH Q2(R1) guidelines. The following are the key experimental protocols:
3.1. System Suitability System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
-
Protocol: A standard solution of this compound is injected six times. The following parameters are calculated:
-
Tailing factor (should be ≤ 2.0)
-
Theoretical plates (should be > 2000)
-
Relative standard deviation (RSD) of peak areas and retention times (should be ≤ 2.0%)
-
3.2. Specificity (Forced Degradation Studies) Forced degradation studies are conducted to demonstrate that the method is able to separate the main peak from any degradation products.
-
Protocol: Solutions of this compound are subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Heating at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and fluorescent light for an extended period.
-
The stressed samples are then analyzed by the proposed HPLC method. Peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector.
3.3. Linearity Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol: A series of at least five standard solutions of this compound are prepared over a concentration range (e.g., 50% to 150% of the expected sample concentration). Each solution is injected in triplicate. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated (should be ≥ 0.999).
3.4. Accuracy (Recovery) Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: The accuracy is determined by the recovery of a known amount of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.
3.5. Precision Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the test concentration are performed on the same day. The RSD of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on two different days by different analysts using different equipment. The RSD between the results from the two days should be ≤ 2.0%.
-
3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (standard deviation of the response / slope of the calibration curve)
-
LOQ = 10 × (standard deviation of the response / slope of the calibration curve)
-
3.7. Robustness Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: The effect of small variations in the following parameters on the chromatographic results is evaluated:
-
Mobile phase composition (± 2%)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 0.1 mL/min)
-
The system suitability parameters should remain within the acceptance criteria for each variation.
Data Presentation
The quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 2: Summary of Validation Parameters for the Proposed HPLC Method.
| Validation Parameter | Acceptance Criteria | Observed Results |
| System Suitability | ||
| Tailing Factor | ≤ 2.0 | To be determined |
| Theoretical Plates | > 2000 | To be determined |
| RSD of Peak Area | ≤ 2.0% | To be determined |
| Specificity | No interference at the retention time of the analyte | To be determined |
| Linearity | ||
| Correlation Coefficient (r²) | ≥ 0.999 | To be determined |
| Accuracy (% Recovery) | 98.0% - 102.0% | To be determined |
| Precision (RSD) | ||
| Repeatability | ≤ 2.0% | To be determined |
| Intermediate Precision | ≤ 2.0% | To be determined |
| LOD | - | To be determined |
| LOQ | - | To be determined |
| Robustness | System suitability parameters met | To be determined |
Table 3: Forced Degradation Study Results for this compound.
| Stress Condition | % Degradation | Purity Angle | Purity Threshold | Observations |
| Acid Hydrolysis | To be determined | To be determined | To be determined | To be determined |
| Base Hydrolysis | To be determined | To be determined | To be determined | To be determined |
| Oxidative Degradation | To be determined | To be determined | To be determined | To be determined |
| Thermal Degradation | To be determined | To be determined | To be determined | To be determined |
| Photolytic Degradation | To be determined | To be determined | To be determined | To be determined |
Visualizations
Caption: Experimental workflow for the validation of a stability-indicating HPLC method.
Caption: Logical relationship of validation parameters for a stability-indicating method.
References
Comparative Analysis of Clofarabine-5'-diphosphate Cross-reactivity with Non-target Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known interactions of Clofarabine-5'-diphosphate (ClFDP), the diphosphorylated metabolite of the anti-leukemic drug clofarabine (B1669196), with its intended targets and available information on its cross-reactivity with other non-target kinases. While comprehensive kinome-wide screening data for ClFDP is not extensively available in public literature, this document summarizes the primary mechanism of action, discusses potential off-target effects based on related compounds and recent findings, and provides detailed experimental protocols for assessing kinase inhibition.
Introduction to Clofarabine and its Mechanism of Action
Clofarabine is a second-generation purine (B94841) nucleoside analog designed to combine the favorable properties of fludarabine (B1672870) and cladribine.[1] It is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects.[1] The initial and rate-limiting step is the conversion of clofarabine to clofarabine-5'-monophosphate (ClFMP) by deoxycytidine kinase (dCK).[2] Subsequently, ClFMP is further phosphorylated to the active diphosphate (B83284) (ClFDP) and triphosphate (ClFTP) forms.[2] The primary cytotoxic mechanisms are attributed to the inhibition of ribonucleotide reductase (RNR) by both ClFDP and ClFTP, and the inhibition of DNA polymerases by ClFTP, which leads to the termination of DNA chain elongation.[1][3]
On-Target Activity: Inhibition of Ribonucleotide Reductase
The most well-characterized interaction of this compound is with its intended target, human ribonucleotide reductase (hRNR). Both ClFDP and the triphosphate metabolite (ClFTP) are potent inhibitors of this enzyme, which is crucial for the synthesis of deoxynucleotides required for DNA replication and repair.
The diphosphate form, ClFDP, acts as a slow-binding, reversible inhibitor of hRNR. In contrast, the triphosphate form, ClFTP, is a rapid reversible inhibitor.[3] The inhibition of RNR by clofarabine's metabolites leads to a depletion of the intracellular deoxynucleotide triphosphate (dNTP) pool, which enhances the incorporation of ClFTP into DNA and thus potentiates its own anti-cancer activity.
| Target Enzyme | Metabolite | Inhibition Constant (Ki) | Mechanism of Inhibition |
| Human Ribonucleotide Reductase (hRNR) | ClFDP | 17 nM | Slow-binding, Reversible |
| Human Ribonucleotide Reductase (hRNR) | ClFTP | 40 nM | Rapid, Reversible |
Cross-reactivity with Non-target Kinases: An Overview
Extensive public data from kinome-wide scans specifically profiling the cross-reactivity of this compound against a broad panel of non-target kinases is limited. The primary focus of research has been on its intended mechanism of action and the kinases involved in its metabolic activation.
However, recent studies have begun to explore other cellular effects of clofarabine. One notable finding is a novel, non-kinase off-target effect. Clofarabine has been shown to interact directly with the transmembrane protein CD99.[4] This interaction does not require the phosphorylation of clofarabine and leads to the activation of the ERK/MSK/CREB signaling pathway.[4] While this is not a direct interaction with a kinase, it demonstrates that clofarabine can influence kinase-mediated signaling cascades through unconventional mechanisms.
Given that many kinase inhibitors exhibit off-target effects due to the conserved nature of the ATP-binding pocket, it is plausible that ClFDP could interact with other kinases.[5] Purine analogues, as a class, have been investigated as kinase inhibitors.[6] However, without specific screening data for ClFDP, any potential non-target kinase interactions remain speculative. Researchers are encouraged to perform their own kinase profiling studies to fully characterize the selectivity of this active metabolite.
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, a detailed, representative protocol for an in vitro kinase inhibition assay is provided below. This protocol can be adapted for screening against a panel of kinases.
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol is designed to measure the activity of a purified kinase in the presence of an inhibitor by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other test compounds)
-
ATP (at a concentration near the Km for the specific kinase)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or aqueous buffer).
-
Perform serial dilutions of the stock solution to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted ClFDP or vehicle control (e.g., DMSO) to the appropriate wells.
-
Prepare a 2X kinase/substrate solution in the kinase reaction buffer.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume will be 25 µL.
-
-
Incubation:
-
Mix the plate gently on a plate shaker.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each ClFDP concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
To aid in the understanding of clofarabine's mechanism and potential off-target signaling effects, the following diagrams are provided.
Conclusion
This compound is a key active metabolite of clofarabine that potently inhibits its intended target, ribonucleotide reductase. While this interaction is well-characterized, there is a notable lack of comprehensive public data on its cross-reactivity with non-target kinases. The discovery of an interaction with the non-kinase protein CD99, leading to the modulation of the ERK/MSK/CREB signaling pathway, underscores the importance of broader profiling to understand the full spectrum of a drug's cellular effects. The provided experimental protocol offers a robust framework for researchers to conduct their own kinase selectivity profiling of ClFDP, which is essential for a complete understanding of its pharmacological profile and for the development of more selective cancer therapeutics.
References
- 1. Clofarabine as a novel nucleoside analogue approved to treat patients with haematological malignancies: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergism between clofarabine and decitabine through p53R2: A pharmacodynamic drug-drug interaction modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the C-site binding of Clofarabine-5'-diphosphate on ribonucleotide reductase.
A Comparative Guide for Researchers
Comparative Analysis of RNR Inhibitors
Clofarabine (B1669196) is a next-generation nucleoside analog that undergoes intracellular phosphorylation to its active diphosphate (B83284) (ClFDP) and triphosphate (ClFTP) forms.[1] Both metabolites inhibit human ribonucleotide reductase (hRNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides, but through distinct mechanisms targeting different regulatory sites on the large alpha (α) subunit.[2][3] The α subunit of hRNR contains a catalytic site (C-site) where ribonucleoside diphosphates (NDPs) are reduced, and two allosteric sites: an activity site (A-site) and a specificity site (S-site).[2]
Experimental evidence strongly indicates that ClFDP acts as a slow-binding, reversible inhibitor that competes with the natural substrate, cytidine (B196190) diphosphate (CDP), for binding at the C-site.[2][4] In contrast, ClFTP functions as a rapidly reversible inhibitor by binding to the allosteric A-site, the same site that binds ATP and dATP to regulate overall enzyme activity.[2][4] This differential binding is a key distinction in the mechanism of action of clofarabine's metabolites.
Another well-characterized C-site inhibitor is gemcitabine (B846) diphosphate (GDP). However, unlike the reversible inhibition by ClFDP, GDP acts as a mechanism-based, irreversible inhibitor of RNR.[5] The binding of both ClFDP and ClFTP to the α subunit has also been shown to induce its hexamerization, which is a key aspect of their inhibitory mechanism.[1][3]
The following table summarizes the quantitative data for the inhibition of hRNR by clofarabine metabolites and compares them with gemcitabine diphosphate.
| Inhibitor | Target Site | Inhibition Type | Ki* | t1/2 (inactivation) | Reference |
| Clofarabine-5'-diphosphate (ClFDP) | Catalytic (C-site) | Slow-binding, Reversible | 17 nM | 23 min | [2][4] |
| Clofarabine-5'-triphosphate (ClFTP) | Allosteric (A-site) | Rapid, Reversible | 40 nM | N/A | [2][4] |
| Gemcitabine Diphosphate (GDP) | Catalytic (C-site) | Mechanism-based, Irreversible | N/A | N/A | [5] |
Experimental Confirmation of C-Site Binding
The determination of ClFDP's binding to the C-site of hRNR has been established through a series of key experiments, including enzyme kinetics with wild-type and mutant enzymes, and competition assays.
Experimental Workflow
Caption: Workflow for confirming C-site binding of ClFDP.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the confirmation of ClFDP's C-site binding.
Ribonucleotide Reductase Activity Assay
This protocol is adapted from standard RNR activity assays and the work of Aye and Stubbe (2011).
Objective: To measure the inhibitory effect of ClFDP on hRNR activity.
Materials:
-
Purified human ribonucleotide reductase (α and β subunits)
-
[3H]-CDP (radiolabeled substrate)
-
This compound (ClFDP)
-
ATP (allosteric activator)
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.6)
-
MgCl2
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 50 mM HEPES (pH 7.6), 15 mM MgCl2, 3 mM ATP, and 10 mM DTT.
-
Add purified hRNR α and β subunits to the reaction mixture.
-
To the experimental tubes, add varying concentrations of ClFDP. For control tubes, add an equivalent volume of buffer.
-
Pre-incubate the mixtures for a specified time (e.g., 30 minutes) at 37°C to allow for slow binding of the inhibitor.
-
Initiate the reaction by adding [3H]-CDP.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Centrifuge the tubes to pellet the precipitated protein and unincorporated radiolabel.
-
Measure the radioactivity of the supernatant, which contains the [3H]-dCDP product, using a scintillation counter.
-
Calculate the percent inhibition by comparing the activity in the presence of ClFDP to the control.
Site-Directed Mutagenesis of the A-Site (D57N-α)
This protocol describes the generation of an hRNR α subunit with a mutation in the A-site to investigate the binding specificity of ClFDP.
Objective: To create a D57N mutant of the hRNR α subunit to eliminate dATP and ClFTP binding at the A-site.
Materials:
-
Expression vector containing the wild-type hRNR α subunit cDNA
-
Mutagenic primers for the D57N mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
DNA sequencing reagents
Procedure:
-
Primer Design: Design forward and reverse primers containing the desired mutation to change the aspartate (D) at position 57 to an asparagine (N).
-
PCR Mutagenesis: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
Template Digestion: Digest the parental, methylated DNA template with DpnI. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Clone Selection and Sequencing: Select individual colonies and isolate the plasmid DNA. Sequence the entire coding region of the hRNR α subunit to confirm the presence of the D57N mutation and the absence of any other mutations.
-
Protein Expression and Purification: Express and purify the mutant D57N-α protein using standard protein purification techniques.
-
Functional Assay: Confirm the loss of A-site inhibition by performing the RNR activity assay in the presence of dATP and ClFTP. The mutant enzyme should not be inhibited by these compounds. The inhibitory effect of ClFDP on the mutant enzyme can then be assessed.
Size Exclusion Chromatography for Oligomerization State Analysis
This protocol is used to analyze the oligomerization state of the hRNR α subunit in the presence of ClFDP.
Objective: To determine if ClFDP induces hexamerization of the hRNR α subunit.
Materials:
-
Purified hRNR α subunit
-
This compound (ClFDP)
-
Size exclusion chromatography column (e.g., Superdex 200)
-
Chromatography system (e.g., FPLC)
-
Buffer (e.g., 50 mM HEPES, 150 mM KCl, pH 7.6)
-
Molecular weight standards
Procedure:
-
Equilibrate the size exclusion column with the running buffer.
-
Incubate the purified hRNR α subunit with or without ClFDP for a specified time at room temperature.
-
Inject the protein sample onto the equilibrated column.
-
Elute the protein with the running buffer at a constant flow rate.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Calibrate the column using known molecular weight standards to determine the apparent molecular weight of the eluted protein peaks.
-
Compare the elution profile of the α subunit in the presence and absence of ClFDP. A shift to a higher molecular weight peak in the presence of ClFDP indicates inhibitor-induced oligomerization.
Signaling Pathway Diagram
The interaction of clofarabine metabolites with ribonucleotide reductase and the subsequent impact on its quaternary structure can be visualized as follows:
Caption: Clofarabine metabolites induce RNR inactivation.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 4. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Kinetic Showdown: ClFDP versus Natural Substrates at the Heart of DNA Synthesis
A detailed comparison of the kinetic properties of the chemotherapeutic agent ClFDP and the natural NDP substrates for human ribonucleotide reductase (hRNR), providing researchers and drug development professionals with essential data for understanding its mechanism of action and for the development of novel cancer therapies.
Human ribonucleotide reductase (hRNR) is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. Its activity is tightly regulated to ensure a balanced supply of dNTPs for DNA replication and repair. Due to its essential role in cell proliferation, hRNR is a prime target for anticancer drugs. One such drug is clofarabine, which is intracellularly converted to its active diphosphate (B83284) form, 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine 5'-diphosphate (ClFDP). This guide provides a kinetic comparison of ClFDP with the four natural nucleoside diphosphate (NDP) substrates of hRNR: cytidine (B196190) diphosphate (CDP), adenosine (B11128) diphosphate (ADP), guanosine (B1672433) diphosphate (GDP), and uridine (B1682114) diphosphate (UDP).
At a Glance: Kinetic Parameters
The following table summarizes the key kinetic parameters for ClFDP and the natural NDP substrates of hRNR. It is important to note that the kinetic behavior of ClFDP is that of an inhibitor, while the natural NDPs are substrates. Therefore, their kinetic constants are different in nature. The data for the natural substrates is presented as apparent Michaelis constants (Km), which represent the substrate concentration at half-maximal reaction velocity and are indicative of the enzyme's affinity for the substrate. The data for ClFDP is its overall inhibition constant (KI*), reflecting its potency as an inhibitor.
| Compound | Type | Kinetic Parameter | Value (µM) | Allosteric Activator |
| ClFDP | Inhibitor | KI* | 0.017[1] | N/A |
| CDP | Substrate | Apparent Km | 7 ± 0.3[1] | ATP |
| UDP | Substrate | Apparent Km | 50 ± 2.0[1] | ATP |
| GDP | Substrate | Apparent Km | 33 ± 3.1[1] | dTTP |
| ADP | Substrate | Apparent Km | 80 ± 6.5[1] | dGTP |
Note: The kinetic parameters for the natural substrates were determined using a highly purified ribonucleotide reductase from Molt-4F cultured human cells and in the presence of their optimal allosteric activators.[1]
Unraveling the Mechanism: Allosteric Regulation of hRNR
The activity and substrate specificity of hRNR are intricately regulated by the binding of nucleotide effectors to allosteric sites on the enzyme. This complex regulation ensures a balanced production of the four dNTPs. The following diagram illustrates the allosteric control of hRNR substrate selection.
The Inhibitory Power of ClFDP
ClFDP acts as a potent inhibitor of hRNR through a slow-binding mechanism. This means that the inhibition is time-dependent, with the enzyme and inhibitor reaching equilibrium slowly. The kinetic analysis of ClFDP reveals a two-step binding process, resulting in a very low overall inhibition constant (KI*) of 17 nM.[1] This high affinity is a key contributor to its cytotoxic effects. Mechanistically, the binding of ClFDP to the catalytic site of hRNR promotes the formation of a stable, inactive hexameric form of the enzyme's large subunit (α6). This conformational change effectively sequesters the enzyme in a non-functional state, leading to the depletion of the dNTP pool and subsequent cell death.
Experimental Corner: How the Data is Generated
The kinetic parameters presented in this guide are determined through rigorous enzymatic assays. Below are the methodologies for a standard hRNR activity assay and a slow-binding inhibition assay.
Standard hRNR Activity Assay (Radioactive Method)
This assay measures the conversion of a radiolabeled NDP substrate to its corresponding dNDP product.
Protocol Details:
-
Assay Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., HEPES), magnesium chloride, a reducing agent (e.g., dithiothreitol), the appropriate allosteric activator for the substrate being tested, and a regenerating system for the enzyme's reducing equivalents, which consists of thioredoxin, thioredoxin reductase, and NADPH.
-
Enzyme Addition: Purified hRNR (both α and β subunits) is added to the mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of the radiolabeled NDP substrate (e.g., [3H]-CDP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (typically 37°C).
-
Termination: The reaction is stopped by the addition of a quenching agent, such as perchloric acid.
-
Separation and Quantification: The radiolabeled dNDP product is separated from the unreacted NDP substrate, often using boronate affinity chromatography. The amount of product formed is then quantified by liquid scintillation counting.
-
Data Analysis: The initial reaction velocities are determined at various substrate concentrations, and the data are fitted to the Michaelis-Menten equation to calculate the apparent Km and Vmax.
Slow-Binding Inhibition Assay for ClFDP
This assay is designed to characterize inhibitors that exhibit time-dependent inhibition.
Protocol Details:
-
Enzyme and Inhibitor Pre-incubation: The hRNR enzyme is pre-incubated with various concentrations of the slow-binding inhibitor (ClFDP) for different periods.
-
Assay Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., CDP) and the necessary cofactors.
-
Monitoring Progress Curves: The formation of the product is monitored continuously over time for each inhibitor concentration and pre-incubation time.
-
Data Analysis: The progress curves are fitted to specific equations that model slow-binding inhibition. This analysis yields the apparent first-order rate constant for the onset of inhibition (kobs) for each inhibitor concentration. A secondary plot of kobs versus the inhibitor concentration is then used to determine the individual rate constants for the binding and isomerization steps, ultimately allowing for the calculation of the overall inhibition constant, KI*.
Conclusion
The kinetic data clearly demonstrates the potent inhibitory effect of ClFDP on hRNR, with an inhibition constant in the nanomolar range. This high potency, coupled with its slow-binding nature and ability to lock the enzyme in an inactive conformation, underscores its efficacy as a chemotherapeutic agent. In contrast, the natural substrates exhibit a range of affinities for the enzyme, which are finely tuned by the allosteric regulation system to maintain a balanced pool of dNTPs. This comparative guide provides a quantitative basis for understanding the disruption of this delicate balance by ClFDP, offering valuable insights for the design of next-generation RNR inhibitors.
References
Validating the Role of Clofarabine-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms underlying clofarabine-induced apoptosis, a critical process for its efficacy in treating hematological malignancies.[1][2][3] While the specific entity "ClFDP" does not appear to be a recognized factor in the published literature on clofarabine's mechanism of action, this document will delve into the well-established pathways through which clofarabine (B1669196) exerts its cytotoxic effects. We will explore its performance in comparison to other agents and in the context of drug resistance, supported by experimental data and detailed protocols.
Clofarabine's Multifaceted Approach to Inducing Apoptosis
Clofarabine, a second-generation purine (B94841) nucleoside analog, was designed to combine the beneficial properties of fludarabine (B1672870) and cladribine.[3] Its primary mechanisms of action revolve around the disruption of DNA synthesis and the direct induction of programmed cell death (apoptosis).[1][2][4]
The key steps in clofarabine's mechanism are:
-
Cellular Uptake and Activation: Clofarabine enters the cell and is phosphorylated by deoxycytidine kinase (dCK) and other kinases to its active triphosphate form, clofarabine triphosphate (Cl-F-ara-ATP).[4][5]
-
Inhibition of DNA Synthesis: Cl-F-ara-ATP competitively inhibits DNA polymerases and ribonucleotide reductase. This leads to the termination of DNA chain elongation and a depletion of the deoxynucleotide pool necessary for DNA replication.[4][5][6]
-
Induction of Apoptosis: The accumulation of DNA damage and direct mitochondrial effects trigger the intrinsic apoptotic pathway.[5] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, the key executioners of apoptosis.[4][5] Recent studies also suggest that clofarabine can induce apoptosis and pyroptosis through a non-canonical p53/STING pathway.[7][8]
Comparative Efficacy and Resistance
The effectiveness of clofarabine can be influenced by the cellular context, particularly the expression of key enzymes and apoptotic regulators.
Table 1: Factors Influencing Clofarabine-Induced Apoptosis
| Factor | Impact on Clofarabine Efficacy | Supporting Evidence |
| Deoxycytidine Kinase (dCK) Activity | High dCK activity is crucial for the phosphorylation and activation of clofarabine. Reduced dCK levels are a primary mechanism of resistance.[6][9] | Clofarabine-resistant cell lines show significantly decreased expression of dCK RNA.[9] Down-regulation of dCK with siRNA significantly attenuates the sensitivity of breast cancer cells to clofarabine.[10] |
| Anti-apoptotic Proteins (e.g., Bcl-2) | Overexpression of Bcl-2 can confer resistance to clofarabine-induced apoptosis.[11] | Clofarabine-resistant cell variants exhibit Bcl-2 overexpression.[11] The Bcl-2 inhibitor ABT737 acts synergistically with clofarabine to inhibit the growth of resistant cells.[11] |
| Nucleoside Transporters (hENTs, hCNTs) | Reduced transporter expression can limit the intracellular accumulation of clofarabine, leading to decreased efficacy.[11] | Clofarabine-resistant variants show reduced mRNA levels of hENT1, hENT2, and hCNT3.[11] |
Experimental Protocols for Validating Clofarabine's Apoptotic Activity
To investigate the role of clofarabine in inducing apoptosis, a series of well-established experimental protocols can be employed.
Cell Viability and Apoptosis Assays
-
MTT or WST-1 Assay (Cell Viability):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of clofarabine for desired time points (e.g., 24, 48, 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis Detection):
-
Treat cells with clofarabine as described above.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Apoptotic Proteins
-
Treat cells with clofarabine and a vehicle control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways involved in clofarabine-induced apoptosis and a typical experimental workflow.
Caption: Clofarabine's mechanism of action leading to apoptosis.
Caption: A typical experimental workflow to study clofarabine-induced apoptosis.
References
- 1. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 5. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 6. Use of clofarabine for acute childhood leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Melatonin overcomes resistance to clofarabine in two leukemic cell lines by increased expression of deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel leukemic cell lines resistant to clofarabine by mechanisms of decreased active metabolite and increased antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Clofarabine-5'-diphosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Clofarabine-5'-diphosphate, a cytotoxic agent. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment.
Clofarabine is classified as a hazardous drug, suspected of causing genetic defects and potentially damaging fertility or the unborn child.[1][2] Therefore, stringent safety measures are required at all stages of handling, from receipt to disposal.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic agents like this compound is the correct and consistent use of Personal Protective Equipment (PPE).[3][4] Different tasks require varying levels of protection.
Table 1: Recommended PPE for Handling this compound
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receipt and Storage | Single pair of chemotherapy-tested gloves | Not typically required | Not typically required | Not required |
| Preparation/Compounding (in a Biological Safety Cabinet) | Double pair of chemotherapy-tested gloves (ASTM D6978) | Impermeable, disposable gown with back closure | Safety glasses with side shields or face shield | Not required if performed in a certified BSC |
| Administration/Handling of Open Solutions | Double pair of chemotherapy-tested gloves (ASTM D6978) | Impermeable, disposable gown with back closure | Face shield and safety glasses | N95 or higher respirator if there is a risk of aerosolization outside of a BSC |
| Waste Disposal | Double pair of chemotherapy-tested gloves (ASTM D6978) | Impermeable, disposable gown with back closure | Safety glasses with side shields or face shield | Not required if handling sealed containers |
| Spill Cleanup | Two pairs of industrial-thickness chemotherapy gloves | Impermeable, disposable gown with back closure | Face shield and safety glasses | N95 or higher respirator |
Note: All PPE should be disposable and removed in a manner that avoids self-contamination.[3] Reusable PPE is not recommended. Hand hygiene, including washing hands with soap and water before donning and after doffing PPE, is critical.
II. Operational Plan: Step-by-Step Handling Procedures
A structured workflow is essential for minimizing the risk of exposure during the handling of this compound.
A. Receipt and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a single pair of chemotherapy-tested gloves when handling the package.
-
Store this compound separately from other chemicals in a clearly marked, designated area.[5] Refrigerated storage should also be in a designated and labeled area.[5]
B. Preparation and Handling:
-
All preparation of this compound solutions must be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to protect both the product and personnel.[6]
-
Before starting, decontaminate the work surface of the BSC.
-
Don the appropriate PPE as outlined in Table 1.
-
Use Luer-Lok fittings and closed-system transfer devices (CSTDs) whenever possible to minimize the generation of aerosols.[7]
-
After preparation, wipe down all containers with a deactivating agent.
C. Spill Management:
-
A cytotoxic spill kit must be readily available in all areas where this compound is handled.
-
In the event of a spill, immediately restrict access to the area.
-
Don the appropriate spill cleanup PPE (see Table 1).
-
Contain the spill using absorbent pads from the spill kit.
-
Clean the area with a deactivating agent, followed by a neutral detergent.
-
All materials used for spill cleanup are considered cytotoxic waste and must be disposed of accordingly.
III. Disposal Plan
Proper disposal of cytotoxic waste is critical to prevent environmental contamination and accidental exposure.
-
Segregation: All items that come into contact with this compound, including gloves, gowns, vials, syringes, and contaminated labware, must be segregated as cytotoxic waste.[8]
-
Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[8] These containers are often color-coded, typically purple or yellow.[9]
-
Sharps: All needles and syringes must be disposed of in a designated cytotoxic sharps container.
-
Liquid Waste: Liquid cytotoxic waste should not be poured down the drain.[8][10] It should be collected in a sealed, leak-proof container and disposed of as cytotoxic waste.[8] For larger volumes, an absorbent can be added to solidify the liquid before disposal.[8]
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[9]
IV. Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pogo.ca [pogo.ca]
- 4. pharmtech.com [pharmtech.com]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. qualia-bio.com [qualia-bio.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 10. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
